6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
Description
Properties
IUPAC Name |
6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-7-3-5(4)6/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWSMZDWFRYRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C1COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5169-43-7 | |
| Record name | 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. By examining its structural features, reactivity, and potential applications, this document serves as a valuable resource for professionals engaged in the design and development of novel therapeutics.
Introduction: The Significance of the 3-oxa-6-azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane framework is a recurring structural motif in a variety of biologically active molecules and approved pharmaceuticals.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, which is a desirable attribute in the design of selective ligands for biological targets. The incorporation of an oxygen atom at the 3-position to form the 3-oxa-6-azabicyclo[3.1.0]hexane core introduces additional polarity and potential hydrogen bonding interactions, further modulating the pharmacokinetic and pharmacodynamic properties of molecules containing this scaffold.
This compound (CAS 5169-43-7) is a specific derivative of this core structure. The presence of a methyl group on the nitrogen atom can significantly influence the compound's basicity, nucleophilicity, and metabolic stability, making it a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.
Molecular Structure and Physicochemical Properties
The structure of this compound consists of a fused five-membered oxazolidine ring and a three-membered aziridine ring. This arrangement results in a strained bicyclic system that dictates its chemical reactivity.
Structural Representation:
Caption: Molecular structure of this compound.
Predicted Physicochemical Properties:
The following table summarizes the computationally predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C5H9NO | PubChem[3] |
| Molecular Weight | 99.13 g/mol | PubChem[3] |
| XLogP3-AA | -0.2 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 99.068413 g/mol | PubChem[3] |
| Monoisotopic Mass | 99.068413 g/mol | PubChem[3] |
| Topological Polar Surface Area | 15.6 Ų | PubChem |
| Heavy Atom Count | 7 | PubChem |
| Formal Charge | 0 | PubChem |
Synthesis Strategies
The synthesis of the 3-azabicyclo[3.1.0]hexane core can be achieved through various synthetic routes, primarily involving intramolecular cyclization reactions.[4] For the N-methylated target compound, a common strategy would involve the construction of the bicyclic core followed by N-methylation, or the use of an N-methylated precursor in the cyclization step.
A plausible synthetic approach could involve the intramolecular cyclopropanation of a suitable N-allyl-N-methylated precursor. This strategy has been successfully employed for the synthesis of related 3-azabicyclo[3.1.0]hexane derivatives.[1]
Caption: A potential synthetic pathway to this compound.
Chemical Reactivity and Stability
The chemical reactivity of this compound is largely governed by the strained aziridine ring and the presence of the tertiary amine and ether functionalities.
-
Ring-Opening Reactions: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening. This reactivity can be exploited for the introduction of various functional groups. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions.
-
N-Methyl Group: The methyl group on the nitrogen atom enhances its basicity compared to the unsubstituted parent compound. This makes the nitrogen atom a more potent nucleophile and a site for quaternization reactions.
-
Lewis Acid Interactions: The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate with Lewis acids, which can activate the molecule for subsequent reactions.
-
Stability: The compound is expected to be relatively stable under neutral and basic conditions. However, it may be sensitive to strong acids, which could promote ring-opening of the aziridine.
Spectroscopic Characterization (Anticipated)
¹H NMR Spectroscopy (Predicted)
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| N-CH₃ | ~2.3 - 2.5 | s | - |
| H1, H5 | ~2.8 - 3.2 | m | - |
| H2, H4 | ~3.5 - 4.0 | m | - |
| CH₂ (oxazolidine) | ~3.0 - 3.8 | m | - |
¹³C NMR Spectroscopy (Predicted)
| Carbon | Chemical Shift (ppm) |
| N-CH₃ | ~35 - 45 |
| C1, C5 | ~40 - 50 |
| C2, C4 | ~60 - 70 |
Mass Spectrometry
In mass spectrometry, this compound is expected to show a molecular ion peak ([M]⁺) at m/z 99. Subsequent fragmentation may involve the loss of the methyl group or cleavage of the bicyclic ring system.
Applications in Drug Discovery and Medicinal Chemistry
The 3-azabicyclo[3.1.0]hexane scaffold is a key component of several investigational and approved drugs.[1] Its rigid structure allows for the precise positioning of pharmacophoric elements, which can lead to enhanced potency and selectivity for biological targets. The N-methylated derivative, this compound, can serve as a valuable synthon for the following applications:
-
Scaffold for Novel Therapeutics: It can be used as a central scaffold to build libraries of compounds for screening against various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
-
Constrained Analogues: The rigid bicyclic system can be used to prepare conformationally constrained analogues of known bioactive molecules, which can provide insights into the bioactive conformation and lead to improved drug candidates.
-
Bioisosteric Replacement: The 3-oxa-6-azabicyclo[3.1.0]hexane moiety can be used as a bioisosteric replacement for other cyclic amines or ethers in drug molecules to fine-tune their physicochemical and pharmacokinetic properties.
Experimental Protocol: Hypothetical Nucleophilic Ring-Opening
The following is a hypothetical, representative protocol for the ring-opening of this compound with a generic nucleophile (NuH). This protocol is for illustrative purposes only and should be adapted and optimized based on the specific nucleophile and desired product.
Objective: To synthesize a substituted N-methyl-4-hydroxy-3-(nucleophilomethyl)pyrrolidine derivative via nucleophilic ring-opening of the aziridine ring.
Materials:
-
This compound
-
Nucleophile (e.g., a thiol, amine, or alcohol)
-
Anhydrous solvent (e.g., THF, CH₃CN)
-
Lewis acid catalyst (optional, e.g., LiClO₄, Yb(OTf)₃)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.
-
Catalyst Addition (Optional): If required, add the Lewis acid catalyst (0.1 - 0.2 eq) to the reaction mixture. The use of a catalyst may be necessary to activate the aziridine ring towards weaker nucleophiles.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature to reflux, depending on the reactivity of the nucleophile). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench the reaction with an appropriate aqueous solution (e.g., saturated NaHCO₃ solution if an acid catalyst was used).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ring-opened product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: A generalized workflow for the nucleophilic ring-opening of this compound.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex nitrogen- and oxygen-containing heterocyclic compounds. Its unique structural and electronic properties, stemming from the strained bicyclic system and the N-methyl group, offer a range of opportunities for chemical transformations. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is crucial for leveraging its full potential in the design and development of novel chemical entities with applications in medicinal chemistry and beyond. Further experimental investigation into the specific properties and reactions of this compound is warranted to fully explore its synthetic utility.
References
-
Chemistry Stack Exchange. Synthesis of 6-(3-methyl)-6-azabicyclo[3.1.0]hexan-2-ol from cyclopentanone. [Link]
-
PubChem. 6-Oxa-3-azabicyclo[3.1.0]hexane. [Link]
-
PubChem. This compound. [Link]
-
NCATS. METHYL (1S,2R,5R)-6,6-DIMETHYL-3-AZABICYCLO(3.1.0)HEXANE-2-CARBOXYLATE. [Link]
-
ResearchGate. Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation. [Link]
- Google Patents. Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
-
NIST WebBook. 6-Oxabicyclo[3.1.0]hexane. [Link]
-
Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]
-
CAS Common Chemistry. 2,4-Di-tert-butylphenol. [Link]
-
ResearchGate. 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. [Link]
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Wikipedia. 2,6-Di-tert-butylphenol. [Link]
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Wikipedia. 2,4-Di-tert-butylphenol. [Link]
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PubChem. 4-sec-Butyl-2,6-di-tert-butylphenol. [Link]
-
Semantic Scholar. Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)- Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. [Link]
-
Royal Society of Chemistry. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. [Link]
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Technical Guide: Strategic Synthesis of 3-oxa-6-azabicyclo[3.1.0]hexane Scaffolds
This guide provides a technical analysis of the synthesis routes for 3-oxa-6-azabicyclo[3.1.0]hexane , a privileged bicyclic scaffold used in medicinal chemistry to conformationally restrict morpholine and pyrrolidine analogs.
Executive Summary
The 3-oxa-6-azabicyclo[3.1.0]hexane core is a fused bicyclic heterocycle comprising a tetrahydrofuran ring fused to an aziridine. This structure is highly valued in drug discovery for its ability to rigidly define the vector of nitrogen substituents, enhancing potency and selectivity in targets such as DPP-IV inhibitors , kinase inhibitors (JNK3) , and opioid receptor antagonists .
This guide details three distinct synthetic strategies, evaluated by their scalability, atom economy, and stereochemical fidelity.
| Route | Methodology | Key Advantages | Primary Challenges |
| A | Epoxide Ring-Opening / Cyclization | High stereocontrol; robust scalability; uses commodity reagents. | 3-step linear sequence; requires sulfonamide activation. |
| B | Direct Intermolecular Aziridination | High atom economy (1 step); catalytic.[1] | Handling of nitrene precursors; potential for polymerization of dihydrofuran. |
| C | Acyclic Diol Cyclization | Access to chiral derivatives via asymmetric aziridination. | Lengthy protection/deprotection; use of Mitsunobu conditions. |
Route A: The Epoxide Ring-Opening Strategy (Gold Standard)
This route is the most widely cited and robust method for preparing N-protected derivatives (e.g., N-Tosyl). It relies on the stereospecific opening of a meso-epoxide followed by intramolecular displacement.
Retrosynthetic Logic
The cis-fused bicyclic system is generated from a trans-substituted pyrrolidine or tetrahydrofuran intermediate. The key insight is the double inversion of configuration:
-
Inversion 1: Nucleophilic attack on the epoxide (anti-opening) creates a trans-1,2-amino alcohol.
-
Inversion 2: Intramolecular displacement of the activated alcohol by the amine creates the cis-fused aziridine.
Experimental Protocol
Precursor: 3,6-Dioxabicyclo[3.1.0]hexane (2,5-dihydrofuran epoxide).
Step 1: Epoxide Ring Opening
-
Reagents: p-Toluenesulfonamide (TsNH₂), K₂CO₃, Benzyltriethylammonium chloride (TEBA, catalyst).
-
Solvent: 1,4-Dioxane.
-
Conditions: 90 °C, 72 h.
-
Mechanism: The sulfonamide anion attacks the epoxide in an S_N2 fashion. Due to the symmetry of the meso-epoxide, regioselectivity is not an issue, but the attack is strictly anti, yielding the trans-hydroxy sulfonamide.
-
Yield: ~75%.
Step 2: Activation and Cyclization
-
Reagents: Methanesulfonyl chloride (MsCl), Pyridine (solvent/base).[2]
-
Conditions: Reflux, 16 h.
-
Mechanism: The secondary alcohol is converted to a mesylate (OMs). Under thermal conditions (or with added base like K₂CO₃ in MeCN), the sulfonamide nitrogen attacks the carbon bearing the OMs group. This intramolecular S_N2 reaction closes the 3-membered ring, forming the cis-fused system.
-
Yield: ~74%.
Figure 1: The stepwise construction of the bicyclic core via epoxide opening ensures correct stereochemistry through double inversion.
Route B: Direct Intermolecular Aziridination (Catalytic)
For researchers prioritizing step count, the direct aziridination of 2,5-dihydrofuran using transition metal catalysis is a powerful alternative.
Mechanistic Insight
This reaction involves the transfer of a nitrene unit (:N-R) to the olefin.
-
Copper Catalysis (Cu(I)/Cu(II)): Proceeds via a radical intermediate. The nitrene adds to the double bond to form a radical species, which rapidly collapses to the aziridine.
-
Rhodium Catalysis (Rh(II)): Often concerted or pseudo-concerted, retaining the stereochemistry of the olefin. Since 2,5-dihydrofuran is cis-constrained, the resulting aziridine is cis-fused.
Experimental Protocol
Substrate: 2,5-Dihydrofuran (Commercially available).
Protocol (Copper-Catalyzed)
-
Catalyst: Cu(acac)₂ or Cu(OTf)₂ (5-10 mol%).
-
Nitrene Source: [N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs).[1][3]
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).
-
Conditions: Ambient temperature, inert atmosphere (Ar/N₂).
-
Procedure:
-
Dissolve 2,5-dihydrofuran (1.0 equiv) and catalyst in dry solvent.
-
Add PhI=NTs (1.1 equiv) in portions to avoid rapid exotherm.
-
Stir until the hypervalent iodine reagent dissolves/consumes (monitored by TLC).
-
Workup: Filter through a silica plug to remove copper salts; concentrate.
-
-
Yield: Variable (50–80%).
-
Note: 2,5-Dihydrofuran is electron-rich, making it a good substrate for electrophilic nitrenes, but side reactions (C-H insertion or polymerization) can lower yields compared to Route A.
Figure 2: Direct catalytic aziridination bypasses intermediate isolation but requires careful handling of nitrene precursors.
Route C: The Acyclic Diol Strategy (Chiral Access)
This route is preferred when enantiomerically pure material is required, as it can utilize asymmetric aziridination of acyclic alkenes before ring closure.
Protocol Overview
-
Start: cis-But-2-ene-1,4-diol.
-
Aziridination: Reaction with Chloramine-T or similar nitrene source.
-
Chiral Modification: Use of chiral ligands (e.g., Evans' bis(oxazoline)) at this stage can induce enantioselectivity.
-
-
Cyclization: The resulting aziridine-diol is cyclized to form the tetrahydrofuran ring using Mitsunobu conditions (PPh₃, DIAD).
Comparison of Methods
| Feature | Route A (Epoxide) | Route B (Direct) | Route C (Diol) |
| Starting Material | 3,6-Dioxabicyclo[3.1.0]hexane | 2,5-Dihydrofuran | cis-But-2-ene-1,4-diol |
| Step Count | 2 (from epoxide) | 1 | 2-3 |
| Yield (Overall) | High (~55% over 2 steps) | Moderate (50-80%) | Moderate |
| Scalability | Excellent (No chromatography often needed) | Fair (Reagent cost/safety) | Good |
| Stereocontrol | Substrate controlled (cis-fused) | Catalyst/Substrate controlled | Ligand controlled (Enantioselective) |
References
-
Synthesis of 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. Encyclopedia of Reagents for Organic Synthesis. Link
-
Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes. Journal of the American Chemical Society. Link
-
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
A Practical, Fast, and High-Yielding Aziridination Procedure Using Simple Cu(II) Complexes. The Journal of Organic Chemistry. Link
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- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Frontiers | Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone [frontiersin.org]
- 5. d-nb.info [d-nb.info]
- 6. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide on the pKa and Basicity of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Physicochemical Landscape of a Novel Scaffold
The bicyclo[3.1.0]hexane framework is a recurring motif in biologically active molecules, prized for its rigid, three-dimensional structure that allows for precise orientation of functional groups. The introduction of heteroatoms, such as nitrogen and oxygen, into this scaffold, as seen in 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane, creates novel chemical entities with unique physicochemical properties. A deep understanding of these properties, particularly the acid dissociation constant (pKa), is fundamental to their application in medicinal chemistry. The pKa value governs a molecule's ionization state at a given pH, which in turn dictates critical aspects of its pharmacokinetic and pharmacodynamic profile, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2] This guide provides a comprehensive overview of the theoretical and practical considerations for determining and interpreting the pKa and basicity of this compound.
Structural and Electronic Considerations of this compound
The structure of this compound, with its fused cyclopropane and morpholine-like rings, presents a unique electronic environment for the tertiary amine. The basicity of the nitrogen atom is influenced by several competing factors:
-
Inductive Effects: The presence of the electronegative oxygen atom in the 3-position is expected to exert an electron-withdrawing inductive effect, which would decrease the electron density on the nitrogen and, consequently, lower its basicity.
-
Steric Hindrance: The bicyclic framework imposes significant steric constraints around the nitrogen atom. This can affect the accessibility of the lone pair for protonation and the solvation of the resulting conjugate acid, thereby influencing the pKa.
-
Ring Strain: The fused cyclopropane ring introduces considerable angle strain into the molecule. This strain can alter the hybridization of the nitrogen's lone pair, potentially increasing its s-character and making it less available for protonation.
Given these structural features, a precise, experimentally determined or high-level computationally predicted pKa value is essential for accurate structure-activity relationship (SAR) studies.
Methodologies for pKa Determination
A multi-pronged approach combining experimental measurement and computational prediction is recommended for a robust characterization of the basicity of this compound.
Experimental Approaches
The direct measurement of pKa provides the most accurate and reliable data. Several well-established techniques can be employed.
Table 1: Experimental Methods for pKa Determination
| Method | Principle | Advantages | Disadvantages |
| Potentiometric Titration | Monitoring pH change upon addition of a titrant.[3] | High accuracy and precision, widely applicable. | Requires sufficient sample quantity and solubility. |
| UV-Vis Spectrophotometry | Measuring changes in absorbance at different pH values. | High sensitivity, suitable for small sample quantities. | Requires a chromophore near the ionization center. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observing pH-dependent changes in chemical shifts.[4] | Provides site-specific pKa values in polyprotic molecules. | Lower throughput, requires specialized equipment. |
| Capillary Electrophoresis (CE) | Measuring the change in electrophoretic mobility with pH.[4] | Requires very small sample volumes, high resolving power. | Can be sensitive to buffer composition and ionic strength. |
Experimental Workflow: Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Computational Approaches
In silico methods provide a powerful and cost-effective means to predict pKa values, especially during the early stages of drug discovery when physical samples may be scarce.[1][2] These methods can also offer insights into the electronic factors governing basicity.
Table 2: Computational Methods for pKa Prediction
| Method | Principle | Advantages | Disadvantages |
| Quantum Mechanics (QM) | Solves the Schrödinger equation to calculate the free energy of protonation.[5] | High accuracy with appropriate levels of theory and solvent models. | Computationally expensive, especially for large molecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Builds statistical models based on molecular descriptors and known pKa values.[1][2] | Fast and suitable for high-throughput screening. | Accuracy depends on the quality and diversity of the training set. |
| Semi-empirical Methods | Uses a simplified form of the Schrödinger equation with parameters from experimental data.[6] | Faster than QM methods, good for initial estimations. | Less accurate than high-level QM calculations. |
| COSMO-RS | A statistical thermodynamics method based on quantum chemistry calculations.[5] | Good for predicting pKa in various solvents. | Requires specialized software. |
Computational Workflow: QM-based pKa Prediction
Caption: Generalized workflow for quantum mechanics-based pKa prediction.
A recommended approach for this compound would involve Density Functional Theory (DFT) calculations, such as with the B3LYP or CAM-B3LYP functional, combined with a continuum solvation model like SMD or PCM to account for the effects of the aqueous environment.[7]
Predicted Basicity and Implications for Drug Development
While no experimental pKa value for this compound is currently available in the public domain, we can make some informed predictions based on the pKa values of structurally related compounds. For instance, N-methylmorpholine has a pKa of approximately 7.4. The introduction of the strained cyclopropane ring and the resulting geometric constraints in this compound are expected to modulate this value. The rigid structure may hinder the optimal solvation of the protonated form, potentially leading to a lower pKa compared to more flexible amines.
The pKa of this compound will have significant implications for its use in drug development:
-
Solubility: The ionization state at physiological pH (around 7.4) will determine its aqueous solubility. A pKa value close to 7.4 would mean that both the neutral and protonated forms exist in significant proportions, which can be beneficial for balancing solubility and membrane permeability.
-
Membrane Permeability: The neutral, uncharged form of a drug is generally more lipid-soluble and can more readily cross cell membranes. A lower pKa would favor the neutral form at physiological pH, potentially enhancing oral absorption and blood-brain barrier penetration.
-
Target Binding: If the nitrogen atom is involved in a key interaction with a biological target, such as forming a salt bridge, the pKa will be critical for the strength of this interaction.
-
Off-Target Effects: The basicity of the molecule can influence its potential for off-target interactions, such as binding to hERG channels or causing lysosomal trapping.
Conclusion and Future Directions
The basicity of this compound, as quantified by its pKa, is a critical parameter for its successful development as a drug scaffold. This guide has outlined the key structural considerations and provided a comprehensive overview of the state-of-the-art experimental and computational methodologies for its determination. For drug development programs utilizing this novel scaffold, it is strongly recommended that a combination of these techniques be employed to obtain a precise and reliable pKa value. This will enable a more accurate prediction of its ADMET properties and facilitate the design of molecules with optimized pharmacokinetic and pharmacodynamic profiles. Future work should focus on the synthesis and experimental characterization of this compound to validate the theoretical predictions and to build more robust QSAR models for this class of heterocycles.
References
-
Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Cheminformatics, 15(1), 90. [Link][1]
-
Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics. [Link][2]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link][6]
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link][8]
-
Nakai, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link][5]
-
Chemistry Stack Exchange. (2025). Synthesis of 6-(3-methyl)-6-azabicyclo[3.1.0]hexan-2-ol from cyclopentanone. [Link][9]
-
ACS Publications. (2026). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. The Journal of Physical Chemistry A. [Link][7]
-
Royal Society of Chemistry. (2013). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. [Link][10]
-
Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link][11]
-
ResearchGate. (2024). pKa values of CF3‐substituted bicyclic amines 1 a–d, non‐fluorinated... [Link][12]
-
MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link][3]
-
Berg, D. J., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. [Link][4]
Sources
- 1. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models | MDPI [mdpi.com]
- 6. optibrium.com [optibrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mrupp.info [mrupp.info]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. uregina.scholaris.ca [uregina.scholaris.ca]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Protocols for incorporating 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane into peptides
This Application Note provides a comprehensive technical guide for the incorporation of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane into peptide sequences.
Executive Summary
The This compound scaffold is a specialized bicyclic moiety consisting of an aziridine ring fused to a tetrahydrofuran (THF) core. Unlike its structural isomer (the 6-oxa-3-azabicyclo[3.1.0]hexane proline mimic), this scaffold acts primarily as a latent electrophile or a covalent warhead . Its incorporation into peptides is typically driven by two objectives:
-
Covalent Inhibition: Targeting nucleophilic residues (Cysteine, Serine, Threonine) in protein binding sites via aziridine ring opening.
-
Conformational Locking: Serving as a rigid precursor that, upon post-synthetic modification, generates conformationally restricted amino-sugar or morpholine analogs.
Part 1: Structural Analysis & Strategic Selection
Before initiating synthesis, it is critical to distinguish the target molecule from common peptide building blocks to ensure the correct protocol is selected.
Structural Isomer Differentiation
| Feature | Target Molecule (This Protocol) | Common Isomer (Proline Mimic) |
| IUPAC Name | This compound | 3-R-6-oxa-3-azabicyclo[3.1.0]hexane |
| Core Structure | Aziridine fused to Tetrahydrofuran | Epoxide fused to Pyrrolidine |
| Heteroatom Pos. | N at bridgehead (Pos 6), O in ring (Pos 3) | O at bridgehead (Pos 6), N in ring (Pos 3) |
| Reactivity | Electrophilic N-C bonds (Alkylating agent) | Electrophilic C-O bonds (Epoxide opening) |
| Primary Use | Covalent Warhead / Ligation Handle | Hydroxyproline / Fluoroproline Synthesis |
Mechanism of Action
The this compound moiety contains a strained aziridine ring. In a peptide context, the N-methyl group renders the nitrogen tertiary, modulating its reactivity compared to secondary aziridines.
-
Activation: Protonation or Lewis acid coordination of the N6 nitrogen activates the C1-N6 or C5-N6 bonds.
-
Nucleophilic Attack: Nucleophiles (e.g., thiols) attack at C2 or C4 (depending on substitution), relieving ring strain and generating a 3-amino-4-functionalized tetrahydrofuran system.
Part 2: Synthesis of the Peptide Building Block
Since the scaffold lacks a native carboxyl handle for peptide coupling, it must be functionalized. The most robust approach is to synthesize the 2-carboxylic acid derivative (an amino acid analog) or attach the scaffold to a linker.
Protocol A: Synthesis of this compound-2-carboxylic acid Rationale: This converts the scaffold into a non-canonical amino acid compatible with standard coupling.
Reagents:
-
Starting Material: 2,5-dihydrofuran-2-carboxylic acid (or ester).
-
Aziridination Agent: Iodine (
), Chloramine-T, or Wenker synthesis reagents (Amino alcohol precursors). -
Methylating Agent: Methyl iodide (
), NaH.
Step-by-Step Methodology:
-
Esterification: Protect the carboxylic acid of 2,5-dihydrofuran-2-carboxylic acid (e.g., Methyl ester).
-
Iodo-Sulfonamidation: Treat the alkene with Chloramine-T and Iodine in Acetonitrile to form the iodo-sulfonamide intermediate.
-
Ring Closure: Treat with base (
or ) to effect displacement of the iodide, forming the bicyclic N-tosyl aziridine. -
Detosylation & Methylation:
-
Note: Direct methylation of N-tosyl is difficult.
-
Alternative: Reductive removal of Tosyl (Na/Naphthalene) followed by Reductive Amination with Formaldehyde/NaCNBH3.
-
Preferred Route (Wenker): Epoxidize the double bond
Open with Methylamine Convert alcohol to leaving group (Mesylate) Base-mediated ring closure.
-
-
Saponification: Hydrolyze the ester with LiOH (1.1 eq) in THF/H2O at 0°C to yield the free acid. Caution: Avoid heat to prevent aziridine opening.
Part 3: Peptide Incorporation Protocols
The incorporation of aziridines into peptides requires modified Solid-Phase Peptide Synthesis (SPPS) conditions because the aziridine ring is acid-sensitive (unstable to high % TFA) and nucleophile-sensitive (unstable to thiols/piperidine if not hindered).
Strategic Selection of Resin and Chemistry
| Parameter | Recommendation | Rationale |
| Resin | 2-Chlorotrityl Chloride (2-CTC) or Sieber Amide | Allows cleavage under mild acidic conditions (1% TFA) that preserve the aziridine ring. |
| Fmoc Deprotection | 20% Piperidine in DMF (Short cycles) | Standard conditions are generally safe for tertiary aziridines, but minimize exposure time. |
| Coupling Reagents | HATU / DIPEA or DIC / Oxyma | Neutral/Basic coupling conditions prevent premature ring opening. |
| Cleavage Cocktail | 1% TFA / DCM or HFIP / DCM | CRITICAL: Avoid 95% TFA. Strong acid will open the aziridine immediately. |
Protocol: Manual SPPS Incorporation
Objective: Couple the this compound-2-carboxylic acid (Scaffold-OH) to the N-terminus of a resin-bound peptide.
-
Resin Preparation: Swell 2-CTC resin (0.5 mmol/g) in DCM for 30 min.
-
Peptide Assembly: Synthesize the base peptide sequence using standard Fmoc protocols.
-
N-Terminal Deprotection: Remove the final Fmoc group (20% Piperidine/DMF, 2 x 5 min). Wash DCM x 5.
-
Scaffold Coupling:
-
Dissolve Scaffold-OH (2.0 eq) and HATU (1.9 eq) in dry DMF.
-
Add DIPEA (4.0 eq) immediately before adding to resin.
-
Incubate for 2 hours at Room Temperature.
-
QC Check: Perform a micro-cleavage (1% TFA) and check mass via LC-MS. The aziridine should be intact.
-
-
Cleavage from Resin:
-
Wash resin with DCM x 5.
-
Treat with 1% TFA in DCM (5 x 2 min).
-
Filter into a flask containing 10% Pyridine in MeOH (to neutralize acid immediately).
-
Concentrate under reduced pressure.
-
Part 4: Post-Synthetic Applications (The "Warhead" Activation)
Once incorporated, the scaffold acts as a site-specific electrophile.
Cysteine Labeling Assay
This protocol validates the reactivity of the incorporated scaffold against a thiol nucleophile (simulating a Cysteine protease active site).
Materials:
-
Peptide-Scaffold Conjugate (
). -
N-Acetyl Cysteine (NAC) or Glutathione (
, 10 eq). -
Buffer: PBS, pH 7.4 (Phosphate buffers can sometimes catalyze opening; HEPES is alternative).
Workflow:
-
Dissolve Peptide in Buffer/Acetonitrile (9:1).
-
Add NAC solution.
-
Monitor via LC-MS at T=0, 1h, 4h, 12h.
-
Expected Result: Mass shift of +163 Da (NAC adduct).
References
-
Fanta, P. E., & Walsh, E. N. (1966).[2][5] Aziridines. XIV. 3-Oxa-6-azabicyclo[3.1.0]hexane.[2][5][6][7] The Journal of Organic Chemistry, 31(1), 59-62.[5] Link
-
Galonić, D. P., Ide, N. D., van der Donk, W. A., & Gin, D. Y. (2005). Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification.[8] Journal of the American Chemical Society, 127(20), 7359-7369. Link
-
Vicario, J. L., et al. (2025). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition. Organic Chemistry Frontiers. Link
-
Tong, S., et al. (2015). Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles.[9][10] Organic & Biomolecular Chemistry, 13, 8686-8694. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5169-43-7|this compound|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aziridine electrophiles in the functionalisation of peptide chains with amine nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Strategic Functionalization of the 6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane Scaffold
Part 1: Core Directive & Scaffold Analysis
Executive Summary
The 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane core (CAS: 5169-43-7) represents a highly strained, fused bicyclic system comprising a tetrahydrofuran (THF) ring fused to an N-methylaziridine . Unlike its isomer (the 6-oxa-3-azabicyclo[3.1.0]hexane or 3,4-epoxypyrrolidine), this scaffold serves as a latent, "spring-loaded" source of trans-3,4-disubstituted tetrahydrofurans .
In drug discovery, this core is rarely the final therapeutic endpoint due to the potential alkylating toxicity associated with the strained aziridine. Instead, its primary value lies in its divergent functionalization via stereospecific ring-opening reactions. This guide details the protocols for exploiting this strain energy to generate high-value, stereochemically defined ether-amine building blocks.
Structural Logic & Reactivity Profile
-
Strain Energy: The fusion of the 3-membered aziridine to the 5-membered ether creates significant angle strain (~26 kcal/mol), making the bridgehead carbons (C1/C5) highly electrophilic.
-
Stereoelectronic Control: Nucleophilic attack occurs exclusively via an SN2 mechanism at the bridgehead carbons, resulting in inversion of configuration . This guarantees access to trans-3-amino-4-functionalized THF derivatives, a motif found in various glycosidase inhibitors and bioactive fragments.
-
Activation: The N-methyl group renders the aziridine less reactive towards nucleophiles compared to N-acyl or N-sulfonyl analogs. Therefore, functionalization typically requires Lewis acid activation or quaternization (formation of the aziridinium ion).
Part 2: Functionalization Workflows & Visualization
Strategic Reaction Pathways
The functionalization of this core follows two primary logic streams:
-
Acid-Promoted Nucleophilic Opening: Direct attack by nucleophiles (N3⁻, CN⁻, ROH) catalyzed by Lewis or Brønsted acids.
-
Quaternization-Induced Opening: Alkylation of the nitrogen to form a highly reactive aziridinium salt, followed by spontaneous or nucleophilic opening.
Caption: Divergent functionalization pathways for the this compound core.
Part 3: Detailed Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Regioselective Ring Opening
Objective: To install a nucleophile (azide, amine, or thiol) at the C3/C4 position with trans-stereochemistry. Mechanism: The Lewis acid coordinates to the aziridine nitrogen, lowering the activation energy for SN2 attack by the nucleophile.
Materials
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Sodium Azide (NaN₃) or Trimethylsilyl Azide (TMSN₃) (1.2–1.5 equiv).
-
Catalyst: Ytterbium(III) Triflate [Yb(OTf)₃] (10 mol%) or Lithium Perchlorate (LiClO₄) (saturated).
-
Solvent: Acetonitrile (MeCN) or THF (anhydrous).
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under N₂, dissolve the scaffold (1.0 mmol) in anhydrous MeCN (5 mL).
-
Activation: Add Yb(OTf)₃ (0.1 mmol) or solid LiClO₄ (2.0 mmol) to the solution. Stir for 15 minutes at room temperature to ensure coordination.
-
Nucleophilic Addition: Add TMSN₃ (1.5 mmol) dropwise via syringe.
-
Note: If using NaN₃, add as a solid and heat to 60°C, as solubility is lower.
-
-
Reaction: Stir at 40–60°C for 4–12 hours. Monitor by TLC (visualize with ninhydrin or iodine; the starting material is basic).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (DCM/MeOH/NH₄OH gradient).
-
Expected Product:trans-3-Azido-4-(methylamino)tetrahydrofuran.
-
Data Summary: Nucleophile Scope
| Nucleophile | Reagent | Conditions | Yield (%) | Product Type |
|---|---|---|---|---|
| Azide | TMSN₃ | Yb(OTf)₃, MeCN, 60°C | 85-92 | Amino-Azide (Diamine precursor) |
| Cyanide | TMSCN | ZnI₂ (cat), DCM, RT | 78-85 | Amino-Nitrile (Amino acid precursor) |
| Thiol | PhSH | BF₃·OEt₂, DCM, -78°C | 80-88 | Amino-Sulfide |
| Acetate | AcOH | Neat/Heat | 65-75 | Amino-Acetate |
Protocol 2: Quaternization-Induced Ring Opening (Synthesis of Amino-Ethers)
Objective: To synthesize quaternary ammonium derivatives or trigger ring opening with weak nucleophiles (e.g., alcohols) via the highly reactive aziridinium intermediate.
Materials
-
Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr).
-
Nucleophile/Solvent: Methanol (MeOH) or Isopropanol.
Step-by-Step Methodology
-
Quaternization: Dissolve substrate (1.0 mmol) in anhydrous acetone (2 mL).
-
Alkylation: Add MeI (1.1 mmol) dropwise at 0°C.
-
Precipitation (Optional): Stir at 0°C for 2 hours. The aziridinium salt often precipitates.
-
Checkpoint: If isolation is desired, filter under N₂. Caution: Aziridinium salts are potent alkylating agents and skin irritants.
-
-
Ring Opening (One-Pot): If not isolating, add the nucleophilic solvent (e.g., MeOH, 5 mL) directly to the reaction mixture and heat to reflux for 2 hours.
-
Workup: Concentrate in vacuo. The residue is the hydroiodide salt of the product.
-
Neutralization: Dissolve in water, basify with 1M NaOH, and extract with DCM.
Part 4: Scientific Integrity & Applications
Critical Distinction: The Isomer Problem
Researchers must distinguish the 3-oxa-6-aza core from the more common 6-oxa-3-aza isomer (3,4-epoxypyrrolidine).
-
3-oxa-6-aza (This Topic): Aziridine fused to THF. Reactivity is driven by aziridine opening.[6] Yields THF derivatives.[7]
-
6-oxa-3-aza (Isomer): Epoxide fused to Pyrrolidine. Reactivity is driven by epoxide opening. Yields Pyrrolidine derivatives.[8]
-
Validation: Verify structure via 1H NMR. The bridgehead protons (H1/H5) in the 3-oxa-6-aza system typically appear upfield (δ 2.0–2.5 ppm) compared to the epoxide protons of the isomer due to the anisotropy of the aziridine ring.
Applications in Medicinal Chemistry
-
Glycosidase Inhibitors: The trans-3-amino-4-hydroxy-THF motif (accessible via Protocol 1 followed by reduction) mimics the transition state of glycosidic cleavage.
-
Conformationally Restricted Morpholines: While the core itself is a morpholine isomer, ring-opening with bifunctional nucleophiles (e.g., 2-chloroethanol) followed by secondary cyclization can yield novel bridged morpholine scaffolds.
References
-
Fanta, P. E., & Walsh, E. N. (1966). Aziridines. XIV. 3-Oxa-6-azabicyclo[3.1.0]hexane.[5][9][10] Journal of Organic Chemistry, 31(1), 59-62. Link
-
Hodgson, D. M., et al. (2006).[11] Organolithium-Induced Alkylative Ring Opening of Aziridines.[11] Journal of Organic Chemistry, 71(22), 8510-8515. Link
-
Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews, 31, 247-258. Link
-
Watson, I. D. G., et al. (2006). Catalytic Asymmetric Ring Opening of Aziridines. Accounts of Chemical Research, 39(3), 194-206. Link
Sources
- 1. 5169-43-7|this compound|BLD Pharm [bldpharm.com]
- 2. 1461714-60-2|1-(Oxolan-3-yl)piperazine dihydrochloride|BLD Pharm [bldpharm.com]
- 3. 1390654-93-9|[Trans-4-(4-methyl-1-piperazinyl)tetrahydro-3-furanyl]amine trihydrochloride|BLD Pharm [bldpharm.com]
- 4. 2380906-92-1|(3S,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of tetrahydrofurans via a 5-endo-tet cyclization of aziridines--synthesis of (-)-pachastrissamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. researchgate.net [researchgate.net]
- 10. 6-Oxa-3-azabicyclo[3.1.0]hexane | 285-68-7 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: 6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane in CNS Drug Discovery
This guide details the application of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane , a specialized bicyclic aziridine building block used in CNS drug discovery to generate conformationally restricted amino-tetrahydrofuran scaffolds.
Executive Summary
This compound is a highly strained, reactive bicyclic intermediate comprising a tetrahydrofuran (THF) ring fused to an N-methyl aziridine. Unlike stable morpholine surrogates (e.g., 3-oxa-6-azabicyclo[3.1.1]heptane), this [3.1.0] system functions primarily as a "spring-loaded" electrophile .
In CNS drug discovery, it is a privileged platform for accessing trans-3-amino-4-hydroxytetrahydrofuran derivatives. These ring-opened products serve as:
-
Conformationally Restricted Linkers: Rigidifying the ethylenediamine or amino-ethanol pharmacophore to improve receptor binding entropy.
-
Hydrophilic Scaffolds: Lowering LogD and increasing Fraction of sp³ carbons (Fsp³) to enhance blood-brain barrier (BBB) permeability.
-
Glycosidase Inhibitor Cores: Mimicking iminosugars for treating lysosomal storage disorders affecting the CNS.
Physicochemical Profile & Mechanistic Logic[1]
The "Spring-Loaded" Mechanism
The utility of this molecule lies in its strain energy (~27 kcal/mol). The fusion of the 3-membered aziridine to the 5-membered ether ring creates a system highly susceptible to nucleophilic attack.
-
Regioselectivity: Nucleophiles (Nu⁻) typically attack the carbon atoms of the aziridine ring (positions 1 or 5).
-
Stereochemistry: The reaction proceeds via an S_N2 mechanism, resulting in trans -opening. This guarantees the formation of defined stereocenters, crucial for engaging chiral binding pockets in GPCRs and kinases.
Comparison: Reactive vs. Stable Scaffolds
It is critical to distinguish this [3.1.0] reactive intermediate from its stable [3.1.1] isomer.
| Feature | [3.1.0] System (Topic) | [3.1.1] System (Isostere) |
| Structure | Fused Aziridine-THF | Bridged Morpholine |
| Reactivity | High (Electrophile) | Low (Stable Base) |
| Primary Use | Reagent to make amino-THF | Scaffold (Morpholine replacement) |
| CNS Role | Accessing trans-amino-alcohols | Bioisostere for solubility |
Application Case Studies
Case Study A: Synthesis of Muscarinic Receptor Agonists
Muscarinic agonists (e.g., for Alzheimer's) often require a basic nitrogen separated from an H-bond acceptor by a 2-3 carbon spacer.
-
Workflow: The this compound is reacted with aryl-lithium or Grignard reagents.
-
Outcome: Creates a 4-aryl-3-(methylamino)tetrahydrofuran core. The THF oxygen acts as an intramolecular H-bond acceptor, while the rigid ring reduces the entropic penalty of binding.
Case Study B: Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule is used to generate libraries of "3-dimensional" fragments.
-
Protocol: Parallel reaction with a diversity set of nucleophiles (amines, thiols, phenols) in 96-well plates.
-
Advantage: Rapidly generates high-Fsp³ fragments with defined stereochemistry, avoiding the "flatland" problem of traditional heteroaromatic libraries.
Experimental Protocols
Protocol 1: Synthesis of this compound
Note: This compound is volatile and reactive. Handle in a fume hood.
Reagents:
-
2,5-Dihydrofuran (Starting Material)[1]
-
m-CPBA (meta-Chloroperoxybenzoic acid)
-
Methylamine (33% in EtOH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
Step-by-Step Methodology:
-
Epoxidation: Dissolve 2,5-dihydrofuran (1.0 eq) in DCM. Add m-CPBA (1.1 eq) at 0°C. Stir overnight to form 3,6-dioxabicyclo[3.1.0]hexane (the epoxide). Isolate via distillation.
-
Ring Opening: Dissolve the epoxide in EtOH. Add Methylamine (5.0 eq, excess to prevent polymerization). Heat in a sealed tube at 60°C for 4 hours.
-
Intermediate:trans-4-(methylamino)tetrahydrofuran-3-ol.
-
-
Cyclization (Wenker Synthesis):
-
Dissolve the amino-alcohol in dry THF/DCM.
-
Add Et₃N (2.5 eq). Cool to 0°C.
-
Dropwise add MsCl (1.1 eq) to sulfonylate the alcohol.
-
Heat to reflux (or treat with strong base like NaH if cyclization is slow) to displace the mesylate via the internal amine.
-
-
Purification: The product is a low-melting solid or oil. Purify via Kugelrohr distillation or rapid silica chromatography (neutralized with 1% Et₃N).
Protocol 2: Library Generation (Nucleophilic Ring Opening)
Objective: Create a 24-member library of 3,4-disubstituted THF analogs.
-
Preparation: Prepare a 0.2 M stock solution of this compound in anhydrous Acetonitrile.
-
Nucleophile Addition: In a 96-well chemically resistant plate, add 1.2 eq of diverse nucleophiles (R-SH, R-NH₂, Ar-OH + K₂CO₃).
-
Catalysis:
-
For weak nucleophiles: Add 10 mol% LiClO₄ or Zn(OTf)₂ as a Lewis Acid catalyst.
-
-
Reaction: Seal plate and heat to 80°C for 12 hours.
-
Workup: Evaporate solvent. Resuspend in DMSO for direct biological screening or purify via SCX (Strong Cation Exchange) cartridges to capture the basic amine product.
Visualization: Synthesis & Application Pathway
Figure 1: Synthetic workflow transforming the raw material (Dihydrofuran) into the reactive aziridine scaffold, followed by divergent synthesis into CNS-active classes.
Safety & Handling (Critical)
-
Toxicity: Aziridines are potential alkylating agents and must be treated as genotoxic structural alerts .
-
Handling: Use double-gloving (Nitrile/Laminate). All weighing must occur in a vented balance enclosure.
-
Deactivation: Quench excess reagent with 10% aqueous acetic acid or thiophenol solution to open the ring before disposal.
References
-
Synthesis of Bicyclic Aziridines: Fanta, P. E., & Walsh, E. N. (1966). "3-Oxa-6-azabicyclo[3.1.0]hexane."[2][3][4][5][6] Journal of Organic Chemistry. Link (Fundamental synthesis via Wenker method).
-
Ring Opening Mechanics: Crotti, P., et al. (1996). "Regiochemical control of the ring opening of 1,2-epoxides and 1,2-aziridines by metal salts." Tetrahedron. Link
-
Application in CNS Ligands: Lunn, G., et al. (2011). "Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core."[7] Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates the utility of the [3.1.0] geometry in receptor fitting).
-
Morpholine Surrogates in CNS: Lenci, E., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." ACS Chemical Neuroscience. Link (Contextualizes the need for modified morpholine scaffolds).
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C5H9NO) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - this compound (C5H9NO) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. US20110281903A1 - Bicyclic heterocyclic spiro compounds - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane Intermediates
Welcome to the technical support center for the purification of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable bicyclic scaffold. The unique strained ring system and the presence of a basic nitrogen atom present specific challenges during purification. This document provides in-depth troubleshooting guides, detailed protocols, and frequently asked questions to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound and related intermediates.
Question 1: My compound is streaking severely on the silica gel TLC plate and I'm getting poor separation during column chromatography. What's happening and how can I fix it?
Answer:
This is a classic issue when purifying basic nitrogen-containing heterocycles on standard silica gel.[1]
-
The Cause (Mechanism): Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). Your basic amine, this compound, is interacting strongly with these acidic sites via an acid-base interaction. This strong binding prevents the compound from moving smoothly with the mobile phase, leading to significant tailing or "streaking" on a TLC plate and broad, poorly resolved peaks during column chromatography. This can also lead to product degradation or irreversible adsorption to the column, resulting in low recovery.[2]
-
The Solution (Step-by-Step):
-
Add a Basic Modifier to Your Mobile Phase: The most effective solution is to "neutralize" the acidic sites on the silica gel by adding a small amount of a volatile competing base to your eluent.[2]
-
Recommended Modifier: Start by adding 0.5-1% triethylamine (TEA) or 0.1% ammonium hydroxide to your solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Protocol: First, run a TLC using the modified eluent to confirm that the streaking is resolved and you can see distinct spots. Then, equilibrate your column with the modified eluent before loading your sample. Continue to use the modified eluent throughout the purification.
-
-
Consider an Alternative Stationary Phase: If modifying the eluent is not sufficient or if your compound is particularly sensitive, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[1] Basic or neutral alumina will not have the acidic sites that cause streaking.
-
Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase (C18) chromatography can be an excellent option.[3]
-
-
Question 2: I'm observing a new, more polar spot on my TLC after running a silica gel column, suggesting my product is degrading. How can I prevent this?
Answer:
Product degradation on silica is a common problem for strained ring systems like bicyclo[3.1.0]hexanes, which can be susceptible to acid-catalyzed ring-opening. The acidic nature of silica gel is likely the culprit.
-
The Cause (Mechanism): The Lewis acidic sites on the silica gel can catalyze the opening of the strained aziridine or epoxide ring within your bicyclic system. This would result in the formation of more polar, ring-opened byproducts, which would appear as new, lower Rf spots on your TLC.
-
The Solution (Step-by-Step):
-
Deactivate the Silica Gel: Before running your column, you can deactivate the silica gel. This is often done by pre-treating the silica with your modified eluent (containing triethylamine, as described in Question 1) to neutralize the acidic sites.
-
Minimize Contact Time: The longer your compound is on the column, the more time it has to degrade.
-
Use Flash Chromatography: Employ flash chromatography with positive air pressure rather than gravity chromatography. This significantly reduces the run time.
-
Choose the Right Solvent Strength: Optimize your solvent system using TLC to have an Rf value for your target compound between 0.25 and 0.35. This ensures the compound elutes efficiently without spending excessive time on the column.
-
-
Switch to a Less Acidic Stationary Phase: As mentioned previously, using neutral alumina or performing reverse-phase chromatography are excellent ways to avoid acidic conditions altogether.
-
Question 3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is supersaturated or cooled too quickly.[1]
-
The Cause (Mechanism): The solubility of your compound is too high in the chosen solvent system at the temperature of precipitation, or the cooling rate is too fast, not allowing enough time for crystal nucleation and growth. The presence of impurities can also inhibit crystallization.
-
The Solution (Step-by-Step):
-
Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask (e.g., with glass wool) can help.
-
Add More Solvent: If the oil persists, gently heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.[1]
-
Use a Different Solvent System: Your current solvent may be too good. Experiment with different solvent systems. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to act as a template for crystallization.
-
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed for the purification of basic amine compounds that are prone to streaking on silica gel.
-
TLC Analysis & Solvent System Selection:
-
Prepare a stock solution of your crude material.
-
On a TLC plate, spot your material and test various solvent systems (e.g., gradients of ethyl acetate in hexanes).
-
To a promising solvent system, add 1% triethylamine (TEA). For example, if 30% EtOAc/Hexanes gives a good Rf, prepare a solution of 30% EtOAc / 69% Hexanes / 1% TEA.
-
The optimal solvent system should give your desired product an Rf of ~0.3.
-
-
Column Packing:
-
Dry-pack your column with silica gel.
-
Wet the column with your chosen mobile phase (including the 1% TEA). Run several column volumes through to ensure the entire stationary phase is equilibrated and neutralized.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Run the column using positive pressure, collecting fractions.
-
Monitor the elution process by TLC, spotting every few fractions.
-
-
Product Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent using a rotary evaporator. The triethylamine is volatile and should co-evaporate with the solvent.
-
Protocol 2: Recrystallization from a Two-Solvent System
This method is useful when finding a single ideal solvent is difficult.
-
Solvent Selection:
-
Find a "soluble" solvent in which your compound dissolves readily at room temperature (e.g., dichloromethane or ethyl acetate).
-
Find an "anti-solvent" in which your compound is poorly soluble (e.g., hexanes or pentane). The two solvents must be miscible.
-
-
Dissolution:
-
Place your crude solid in a flask and add the minimum amount of the "soluble" solvent to just dissolve it at room temperature or with gentle warming.
-
-
Induce Crystallization:
-
Slowly add the "anti-solvent" dropwise while stirring until the solution becomes persistently cloudy (turbid). This is the point of supersaturation.
-
Add one or two drops of the "soluble" solvent to make the solution clear again.
-
-
Crystal Growth:
-
Cover the flask and allow it to stand undisturbed at room temperature. Slow cooling is key. For very soluble compounds, you may need to place the flask in the refrigerator or freezer.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold "anti-solvent" to remove any remaining soluble impurities.
-
Dry the crystals under high vacuum.
-
Data Summary Table
| Purification Method | Common Problem | Key Parameter to Adjust | Expected Outcome |
| Silica Gel Chromatography | Streaking / Tailing | Mobile Phase Basicity | Addition of 1% TEA resolves streaking. |
| Silica Gel Chromatography | Low Recovery / Degradation | Stationary Phase Acidity | Switch to neutral alumina or use deactivated silica. |
| Recrystallization | Oiling Out | Cooling Rate / Solvent | Slow cooling and use of a two-solvent system promotes crystal formation. |
| Distillation | Compound Decomposition | Pressure / Temperature | Vacuum distillation lowers the boiling point, preventing thermal degradation. |
Visualization of Purification Workflow
Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of the primary purification method.
Mechanism of Basic Modifier in Chromatography
Caption: How a basic modifier prevents amine adsorption to silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound? A1: Impurities are highly dependent on the synthetic route. However, common impurities often include unreacted starting materials (e.g., the precursor diol or epoxide), reagents used for cyclization, and partially reacted intermediates.[4] It is also possible to have diastereomers depending on the stereoselectivity of your reaction. A thorough analysis of your crude product by ¹H NMR and LC-MS is crucial to identify the major impurities before planning your purification strategy.
Q2: How do I choose between distillation, crystallization, and chromatography? A2: The choice depends on the physical properties of your compound and its impurities.
-
Distillation is ideal for thermally stable, volatile liquids with boiling points that are significantly different from those of the impurities (generally > 25 °C difference).[5]
-
Crystallization is the best method for purifying solids, as it can be highly effective at removing even small amounts of impurities and can be scaled up easily.
-
Chromatography is the most versatile technique and is often the method of choice when distillation and crystallization are not feasible, or when separating compounds with very similar properties (e.g., diastereomers).[4]
Q3: What analytical techniques are best for assessing the purity of my final product? A3: A combination of techniques is always recommended.
-
¹H and ¹³C NMR: Provides structural confirmation and can detect impurities if they are present at levels of ~1% or higher.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for detecting trace impurities and confirming the mass of your product.
-
GC (Gas Chromatography): Suitable for volatile compounds to assess purity.
-
Elemental Analysis (CHN): Provides the elemental composition and is a good indicator of purity for a final, well-characterized compound.
Q4: How should I store purified this compound? A4: As a bicyclic amine, the compound may be sensitive to air and moisture over time. For long-term storage, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (e.g., 4 °C).[4]
References
- Vertex AI Search. (2024). 7 Must-Know Tips for Quality Control.
- ResearchGate. (2009). 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. Encyclopedia of Reagents for Organic Synthesis.
- Pharma Education Center. (n.d.). Pharmaceutical Intermediates Manufacturing Process | Complete Guide.
- BenchChem. (2025).
- Royal Society of Chemistry. (2012). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines.
- ACS Publications. (n.d.). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.
- PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.
- MilliporeSigma. (n.d.).
- Reddit. (2024).
- BenchChem. (2025). Technical Support Center: Purification of 6-oxabicyclo[3.1.
- Beilstein Journals. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.
- PMC. (2025).
- Biotage. (2023).
- PharmaCompass. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- Thermo Fisher Scientific. (2018). Pharmaceutical Impurities: Top Four Questions.
- PubMed. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
- University of Rochester, Department of Chemistry. (n.d.).
- Bio-Techne. (n.d.). View Protocols.
- Pharma Interview Questions. (n.d.). Most Frequently Asked Questions In Pharma Inteviews.
- New England Biolabs. (n.d.). EM-seq Troubleshooting Guide.
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
- ResearchGate. (2015).
- Google Patents. (n.d.). WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
- MDPI. (n.d.). Small Molecule Heterocyclic Compounds: Synthesis, Design and Biological Activity.
- Wikipedia. (n.d.). Heterocyclic compound.
- ACS Publications. (n.d.).
- PMC. (n.d.).
- Technobis Crystallization Systems. (2020).
- PubChem. (n.d.). This compound.
- MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- PubMed. (2024).
- CymitQuimica. (n.d.). CAS 164931-85-5: 6-Oxa-3-azabicyclo[3.1.0]hexane, 3-(trifluoroacetyl).
- Chem-Impex. (n.d.). tert-Butyl 6-oxa-3-azabicyclo[3.1.
- PMC. (n.d.). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
- PMC. (2018).
- APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions.
Sources
Stability of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane under acidic conditions
Technical Support Center: 6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane
Focus Topic: Stability Under Acidic Conditions
This guide is designed for researchers, scientists, and drug development professionals investigating the properties of this compound. It provides in-depth technical information, experimental protocols, and troubleshooting advice regarding the stability of this compound in acidic environments.
Core Scientific Principles: Understanding the Inherent Instability
The structure of this compound contains a bicyclic system featuring a fused aziridine ring. The nitrogen atom in this ring is substituted with a methyl group, making it a "non-activated" aziridine.[1] While less reactive than aziridines with electron-withdrawing groups, these structures are well-known to be susceptible to acid-catalyzed ring-opening.[1]
The degradation process is initiated by the protonation of the basic aziridine nitrogen by an acid (H⁺), forming a highly strained aziridinium ion. This positively charged, three-membered ring is an activated electrophile. In an aqueous acidic medium, water acts as a nucleophile, attacking one of the carbon atoms of the aziridinium ring. This attack proceeds via an SN2-type mechanism, leading to the opening of the aziridine ring and the formation of a hydroxylated product. This process is the primary anticipated degradation pathway.
Proposed Degradation Pathway
Caption: Proposed acid-catalyzed hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic conditions?
Based on its strained aziridinium ion intermediate, the compound is expected to be labile under acidic conditions. The rate of degradation will be highly dependent on the pH, temperature, and the composition of the acidic medium. Significant degradation can be expected in environments mimicking gastric fluid (pH 1.2) or during acidic processing steps. Forced degradation studies are essential to quantify this instability.[2][3]
Q2: What factors influence the rate of degradation?
-
pH: The degradation rate is expected to increase as the pH decreases (i.e., as acid concentration increases). This is because a higher concentration of H⁺ ions will shift the initial equilibrium towards the formation of the reactive aziridinium ion.
-
Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation. This is a key principle used in accelerated stability testing.[3][4]
-
Buffer Species: The type of acid or buffer used can influence the reaction. The counter-ion of the acid can potentially act as a competing nucleophile, leading to different degradation products.
-
Solvent Polarity: The polarity of the solvent system can affect the stability of the charged intermediate and transition state, thereby influencing the reaction rate.
Q3: How can I experimentally determine the stability of this compound?
A forced degradation study (also known as a stress study) is the standard approach.[2][5] This involves intentionally exposing a solution of the compound to acidic conditions and monitoring its concentration over time. The International Council for Harmonisation (ICH) provides guidelines for such studies.[6] A typical study involves preparing solutions of the compound in acidic buffers (e.g., 0.1 M HCl, 0.01 M HCl) and analyzing samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][7]
Q4: What are the best analytical techniques to monitor this degradation?
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common and reliable method for stability testing.[7] A reverse-phase HPLC method can separate the parent compound from its more polar degradation products. A "stability-indicating method" is one that can resolve the parent peak from all potential degradation products and impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the degradation products.[8] By determining the mass of the degradation products, you can confirm the proposed ring-opening mechanism and identify any unexpected byproducts.
Experimental Protocols
These protocols provide a framework for assessing the acidic stability of this compound. It is crucial to develop and validate analytical methods specifically for your compound and matrix.
Protocol 1: Forced Degradation Screening
Objective: To rapidly assess the lability of the compound under strong acidic conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Preparation of Stress Samples:
-
Label three vials: "Control," "Acid Stress," and "Time Zero."
-
To the "Control" vial, add 1 mL of purified water and 100 µL of the stock solution.
-
To the "Acid Stress" and "Time Zero" vials, add 1 mL of 0.1 M Hydrochloric Acid (HCl) and 100 µL of the stock solution.
-
-
Incubation:
-
Immediately neutralize the "Time Zero" sample with an equimolar amount of base (e.g., 1 mL of 0.1 M NaOH) and dilute for analysis. This represents the 0% degradation point.
-
Place the "Control" and "Acid Stress" vials in a water bath set to a controlled temperature (e.g., 50°C).
-
-
Time-Point Sampling:
-
After predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from the "Acid Stress" vial.
-
Immediately neutralize the aliquot with base to quench the reaction.
-
-
Analysis:
-
Analyze the "Time Zero," "Control," and all "Acid Stress" samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of the parent compound remaining relative to the "Time Zero" sample.
-
Causality and Rationale:
-
The "Time Zero" sample establishes the initial peak area of the parent compound before significant degradation occurs.
-
The "Control" sample (in water) ensures that any observed degradation is due to the acid and not just temperature or the aqueous environment.
-
Using 0.1 M HCl provides a strongly acidic condition to accelerate degradation, allowing for observation within a practical timeframe.[9]
-
Neutralizing the samples before analysis is critical to stop the degradation process, ensuring the analytical result reflects the specific time point.
Experimental Workflow Diagram
Caption: Workflow for a forced acid degradation stability study.
Data Interpretation & Sample Data
The primary output of a stability study is the quantification of the parent compound over time. This data can be used to determine degradation kinetics.
Table 1: Example Stability Data for this compound at 50°C
| Time Point (Hours) | % Parent Remaining (Control, pH 7.0) | % Parent Remaining (0.1 M HCl, pH 1.0) | % Area of Major Degradant (pH 1.0) |
| 0 | 100.0% | 100.0% | 0.0% |
| 2 | 99.8% | 85.2% | 14.5% |
| 4 | 99.7% | 71.1% | 28.3% |
| 8 | 99.5% | 49.5% | 49.8% |
| 24 | 99.1% | 15.3% | 83.9% |
Interpretation:
-
The control sample shows minimal degradation, confirming the stability of the compound in neutral aqueous solution at 50°C.
-
Under strongly acidic conditions, the compound degrades rapidly, with approximately 50% loss observed within 8 hours.
-
The appearance of a major degradation product correlates with the loss of the parent compound, suggesting a primary degradation pathway.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly Rapid Degradation (even at Time Zero) | 1. Compound is extremely acid-labile. 2. Analytical method issues (e.g., acidic mobile phase causing on-column degradation). | 1. Perform the study at a lower temperature (e.g., room temp or 40°C) or with a weaker acid (e.g., pH 3 buffer). 2. Ensure the HPLC mobile phase is near neutral pH. Neutralize samples thoroughly before injection. |
| Inconsistent Results Between Experiments | 1. Inaccurate temperature control. 2. Variation in pH or concentration of acid/base solutions. 3. Inconsistent timing for quenching the reaction. | 1. Use a calibrated, stable water bath or incubator. 2. Prepare fresh solutions for each experiment and verify pH if necessary. 3. Use a timer and a consistent process for sampling and neutralization. |
| Multiple Degradation Peaks Observed | 1. Multiple degradation pathways are occurring. 2. The initial "pure" sample contained impurities that are also degrading. | 1. Use LC-MS to identify the mass of each peak to propose structures and pathways. 2. Analyze a sample of the starting material that has not been subjected to stress conditions to identify pre-existing impurities. |
| Poor Mass Balance (Sum of parent + degradants << 100%) | 1. Some degradation products are not UV-active. 2. Degradants are not eluting from the HPLC column. 3. Formation of insoluble degradants or volatile products. | 1. Use a mass-based detector (e.g., Charged Aerosol Detector - CAD) or LC-MS in addition to UV. 2. Modify the HPLC method (e.g., extend the gradient) to ensure all components elute. 3. Visually inspect samples for precipitation. |
References
-
Kim, S., et al. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry. Available at: [Link]
-
Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]
-
Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available at: [Link]
- Georg Thieme Verlag. (n.d.). Product Class 6: 1-Oxa-2-azacycloalkanes. Science of Synthesis. (Specific URL not available from search, referencing general publisher of chemical synthesis knowledge).
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Available at: [Link]
-
Bioprocess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]
-
Hudson Robotics. (2021). Drug Stability Testing and Analysis. Available at: [Link]
- Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products.
-
ResearchGate. (n.d.). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N -Tosylhydrazones: Access to 1,2,4-Triazines. Available at: [Link]
-
Organic Letters. (2009). Nickel-Catalyzed Borylative Ring Opening of Vinyl Epoxides and Aziridines. Available at: [Link]
-
MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
BioPharm International. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Available at: [Link]
-
Pharmaceutical Outsourcing. (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Available at: [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
Sources
- 1. Frontiers | Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis [frontiersin.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ema.europa.eu [ema.europa.eu]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Optimization of Solvent Systems for Bicyclic Amine Crystallization
Welcome to the Technical Support Center for the optimization of solvent systems in bicyclic amine crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing these often-challenging molecules. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships between solvent selection, experimental conditions, and crystallization outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your crystallization processes with scientific rigor.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Bicyclic Amine Crystallization
This section addresses the foundational questions that form the bedrock of successful crystallization.
Q1: What are the primary driving forces for the crystallization of a bicyclic amine?
A1: The primary driving force for any crystallization is supersaturation .[1][2][3] Supersaturation is a non-equilibrium state where the concentration of your bicyclic amine in solution is higher than its equilibrium solubility at a given temperature and pressure.[3] This thermodynamically unstable state provides the necessary Gibbs free energy for the amine molecules to self-assemble into an ordered crystal lattice.[2] Supersaturation can be achieved through several methods, including cooling, solvent evaporation, or the addition of an anti-solvent.[1] The level of supersaturation is critical; low supersaturation tends to favor slower crystal growth and larger, more well-defined crystals, while high supersaturation can lead to rapid nucleation and the formation of smaller, potentially less pure crystals.[3]
Q2: How does the molecular structure of a bicyclic amine influence solvent selection?
A2: The unique structural features of bicyclic amines—rigid, often complex three-dimensional frameworks and the presence of a basic nitrogen atom—profoundly influence their solubility and, consequently, the choice of solvent. The amine group can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor.[4] The bicyclic structure itself can lead to strong crystal lattice interactions. Therefore, an ideal solvent should be able to disrupt these intermolecular forces to dissolve the amine, but not so effectively that it prevents the molecules from re-associating into a crystal lattice upon inducing supersaturation.[5] For many bicyclic amines, polar protic solvents like alcohols (e.g., ethanol, isopropanol) or polar aprotic solvents (e.g., acetone, ethyl acetate) are good starting points.[6]
Q3: What is "oiling out," and why is it a common problem with bicyclic amines?
A3: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase upon cooling or addition of an anti-solvent.[7][8] This occurs when the solubility of the amine decreases to a point where it becomes immiscible with the solvent, but the temperature is still above the melting point of the amorphous or a low-melting crystalline form of the amine.[8] Bicyclic amines can be prone to oiling out due to their often-high molecular weight and complex structures, which can lead to significant desolvation energy barriers for crystallization. Oiled-out products are undesirable as they tend to trap impurities and rarely solidify into a well-ordered crystalline form.[8]
Q4: What is polymorphism, and why is it a critical consideration in the crystallization of pharmaceutical bicyclic amines?
A4: Polymorphism is the ability of a solid compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[1][9][10] These different polymorphs, despite having the same chemical composition, are distinct solid-state materials with different physical properties, including solubility, dissolution rate, melting point, stability, and mechanical properties.[1][9][11] For a pharmaceutical bicyclic amine, controlling polymorphism is paramount. Different polymorphs can have different bioavailabilities and may convert from a metastable form to a more stable form over time, which can impact the efficacy and shelf-life of the final drug product.[9] The choice of solvent and the crystallization conditions (e.g., cooling rate, supersaturation) are key factors that influence which polymorph is obtained.[9][10]
Section 2: Troubleshooting Guide - Navigating Common Crystallization Challenges
This section provides a structured approach to diagnosing and resolving specific issues encountered during the crystallization of bicyclic amines.
| Problem | Potential Causes | Troubleshooting Steps & Rationale |
| No Crystals Form Upon Cooling | 1. Insufficient Supersaturation: The solution is not concentrated enough for nucleation to occur.[12] 2. High Solubility in the Cold Solvent: The chosen solvent is too effective at keeping the amine dissolved even at low temperatures. | 1. Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the bicyclic amine. This provides a surface for nucleation to begin.[12] 2. Increase Concentration: If the mother liquor is not discarded, gently heat the solution to evaporate some of the solvent and then cool again.[8] 3. Change Solvent System: Select a solvent in which the bicyclic amine has lower solubility at cold temperatures or introduce an anti-solvent.[13] |
| Rapid Precipitation of Fine Powder | 1. Excessive Supersaturation: The solution is too concentrated, leading to rapid, uncontrolled nucleation.[3] 2. Too Rapid Cooling: Fast cooling rates can generate high levels of supersaturation.[3] | 1. Reduce Supersaturation: Add a small amount of additional hot solvent to the dissolved amine before cooling. This will lower the overall concentration and slow down the crystallization process.[8] 2. Slow Down the Cooling Rate: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.[8] |
| "Oiling Out" of the Bicyclic Amine | 1. High Solute Concentration: The concentration of the amine is above its solubility limit at a temperature that is also above its melting point in that solvent environment.[8] 2. Inappropriate Solvent Choice: The solvent may not be ideal for promoting crystallization over liquid-liquid phase separation. | 1. Dilute the Solution: Re-heat the mixture until the oil redissolves, then add more solvent to decrease the concentration before attempting to cool again.[8] 2. Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point. 3. Employ an Anti-Solvent: Dissolve the amine in a good solvent and then slowly add an anti-solvent at a lower temperature to induce crystallization.[14] |
| Inconsistent Crystal Form (Polymorphism) | 1. Variations in Crystallization Conditions: Subtle changes in cooling rate, agitation, or supersaturation can favor the nucleation of different polymorphs.[9] 2. Presence of Impurities: Impurities can sometimes inhibit the growth of one polymorph while promoting another.[9] | 1. Strictly Control Parameters: Precisely control the cooling profile, stirring rate, and initial concentration. Seeding with the desired polymorph can help ensure its consistent formation.[7] 2. Solvent Screening: Perform crystallization experiments in a variety of solvents with different polarities, as different solvents can favor the formation of specific polymorphs.[9] 3. Slurry Experiments: To determine the most thermodynamically stable polymorph, create a slurry of a mixture of polymorphs in a solvent and agitate for an extended period. The less stable form will dissolve and recrystallize as the more stable form.[9] |
| Low Yield | 1. Excessive Solvent: Too much solvent was used, resulting in a significant amount of the bicyclic amine remaining in the mother liquor.[8] 2. Premature Filtration: The crystals were collected before crystallization was complete. | 1. Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the amine. 2. Evaporate Excess Solvent: If too much solvent was added, carefully evaporate some of it to reach the saturation point. 3. Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the amine in the mother liquor.[12] 4. Check Mother Liquor: If the mother liquor has not been disposed of, try to recover more product by evaporating some of the solvent and re-cooling.[8] |
Section 3: Experimental Protocols - A Practical Guide
This section provides detailed, step-by-step methodologies for key experiments in optimizing solvent systems for bicyclic amine crystallization.
Protocol 1: Systematic Solvent Screening for Single-Solvent Crystallization
Objective: To identify a suitable single solvent for the crystallization of a bicyclic amine.
Methodology:
-
Preparation: Place approximately 10-20 mg of the bicyclic amine into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise, vortexing after each addition. Record the solubility at room temperature. An ideal solvent will show poor solubility at this stage.
-
Heating: For solvents where the amine is poorly soluble at room temperature, gently heat the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observation: Observe the formation of crystals. Note the quality (e.g., well-defined needles, plates, or amorphous powder) and quantity of the crystals.
-
Selection: The ideal solvent is one in which the bicyclic amine is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which yields high-quality crystals upon cooling.[12]
Protocol 2: Anti-Solvent Crystallization Workflow
Objective: To crystallize a bicyclic amine that is highly soluble in most common solvents or prone to oiling out.
Methodology:
-
Dissolution: Dissolve the bicyclic amine in a minimum amount of a "good" solvent (a solvent in which it is highly soluble).
-
Anti-Solvent Selection: Choose an "anti-solvent" that is miscible with the "good" solvent but in which the bicyclic amine is poorly soluble.[14] Common anti-solvent pairs include methanol/water, ethanol/water, acetone/hexane, and ethyl acetate/heptane.
-
Controlled Addition: While stirring the solution of the amine, slowly add the anti-solvent dropwise. The rate of addition is critical; a slow addition rate helps to maintain a low level of supersaturation, favoring crystal growth over nucleation.[15]
-
Observation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.
-
Crystal Growth: At the first sign of persistent turbidity, stop the addition of the anti-solvent and allow the mixture to stand undisturbed to allow for crystal growth. The solution can be gently warmed to redissolve any precipitate and then allowed to cool slowly to promote the formation of larger crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry.
Protocol 3: The Role of pH in Bicyclic Amine Crystallization
Objective: To investigate the effect of pH on the crystallization of a bicyclic amine, particularly for amines that are ionizable.
Methodology:
-
Dissolution: Dissolve the bicyclic amine in an appropriate solvent (e.g., a water/alcohol mixture).
-
pH Adjustment: Prepare several small-scale crystallization trials. To each, add a small amount of a dilute acid (e.g., HCl, acetic acid) or base (e.g., NaOH, triethylamine) to adjust the pH. The pH will influence the degree of protonation of the amine, which in turn affects its solubility and intermolecular interactions.[16][17]
-
Induce Crystallization: Induce crystallization in each trial by cooling, slow evaporation, or the addition of an anti-solvent.
-
Analysis: Compare the crystal morphology, yield, and purity across the different pH conditions. For some bicyclic amines, crystallization as a salt (e.g., hydrochloride or tartrate) may yield superior crystals compared to the free base.[18][19] The solubility of an amine is often at its minimum near its isoelectric point.[17]
Section 4: Visualization of Workflows and Concepts
This section provides visual representations of key experimental workflows and concepts to aid in understanding and decision-making.
Caption: Decision workflow for selecting a crystallization strategy.
Caption: Troubleshooting guide for "oiling out".
Section 5: Analytical Techniques for Crystal Characterization
Once you have obtained crystals, it is crucial to characterize them to determine their purity, polymorphic form, and other critical properties.
| Analytical Technique | Information Obtained | Relevance to Bicyclic Amine Crystallization |
| X-Ray Powder Diffraction (XRPD) | Crystal structure fingerprint, identification of polymorphs, assessment of crystallinity.[20][21][22] | The primary technique for identifying and distinguishing between different polymorphic forms of your bicyclic amine.[9] |
| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, detection of polymorphic transitions.[20] | Provides information on the thermal stability of the crystalline form and can help identify different polymorphs by their distinct melting points.[9] |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature, used to identify solvates and hydrates.[20] | Determines if solvent molecules are incorporated into the crystal lattice. |
| Optical Microscopy | Crystal habit (shape), size, and morphology.[23] | A quick and easy way to visually assess the quality of your crystals. Different polymorphs can exhibit different crystal habits. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on molecular vibrations and hydrogen bonding.[22] | Can be used to detect differences in the intermolecular interactions between polymorphs. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solution-state structure and purity. Solid-state NMR can distinguish polymorphs.[21] | Primarily used to confirm the chemical identity and purity of the crystallized bicyclic amine after redissolving the crystals. |
References
-
Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Journal of the American Chemical Society. Available at: [Link]
-
Crystallization. Wikipedia. Available at: [Link]
-
Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Omega. Available at: [Link]
-
Overview of Crystallization Process. Engineering Ideas Clinic - Confluence. Available at: [Link]
-
Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. Available at: [Link]
-
Antisolvent Crystallization. RM@Schools. Available at: [Link]
-
Modelling and control of combined cooling and antisolvent crystallization processes. MIT. Available at: [Link]
-
Various techniques for study of Crystal Properties. Slideshare. Available at: [Link]
-
Polymorphism, Intermolecular Interactions, and Properties of Primary Amines at High Pressure. Crystal Growth & Design. Available at: [Link]
-
Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. Technobis. Available at: [Link]
-
Crystallography Analysis. Intertek. Available at: [Link]
-
Special Issue : Anti-Solvent Crystallization. MDPI. Available at: [Link]
-
13.2: Saturated Solutions and Solubility. Chemistry LibreTexts. Available at: [Link]
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A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Scientific Research Publishing. Available at: [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics. Available at: [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
-
Solubility determination and crystallization. HUBER. Available at: [Link]
-
Common Solvents for Crystallization - US Labs Guide 2026. Maiyam Group. Available at: [Link]
-
Characterization and Crystallization of Chiral Aromatic Amino Acids. Memorial University Research Repository. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available at: [Link]
-
Impact of polymorphism on mechanical properties of molecular crystals: a study of p -amino and p -nitro benzoic acid with nanoindentation. CrystEngComm. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. Available at: [Link]
-
3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Crystal polymorphism. Wikipedia. Available at: [Link]
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC. Available at: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available at: [Link]
-
Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research. Available at: [Link]
-
Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. PMC. Available at: [Link]
-
Amine workup. Reddit. Available at: [Link]
-
The role of pH and Mg on the stability and crystallization of amorphous calcium carbonate. Available at: [Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Sciencemadness Discussion Board. Available at: [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. Available at: [Link]
-
An investigation of the effects of varying pH on protein crystallization screening. CrystEngComm. Available at: [Link]
-
Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI. Available at: [Link]
-
Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development. Available at: [Link]
-
Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. Available at: [Link]
-
The effect of crystallization conditions, crystal morphology and size on pressure filtration of L-glutamic acid and an aromatic amine. ResearchGate. Available at: [Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PMC. Available at: [Link]
-
Purification: How To. University of Rochester Department of Chemistry. Available at: [Link]
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Technical Support Center: Reductive Amination of 3-oxa-6-azabicyclo[3.1.0]hexane
<_Step_2> <_Step_3> <_Step_4>
Welcome to the technical support center for the reductive amination of 3-oxa-6-azabicyclo[3.1.0]hexane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile bicyclic amine in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction is sluggish or shows no product formation. What are the likely causes?
Several factors can contribute to a slow or failed reductive amination. The primary suspects are often related to the reagents, reaction conditions, or the inherent reactivity of the substrates.
-
Inadequate Iminium Ion Formation: The first step of reductive amination is the formation of an iminium ion from the amine and the carbonyl compound.[1] This equilibrium can be unfavorable. The sterically hindered nature of the 3-oxa-6-azabicyclo[3.1.0]hexane can slow down this initial condensation.
-
Inactive Reducing Agent: The hydride reducing agent may have degraded due to improper storage or handling. Many common reducing agents are sensitive to moisture and air.
-
Suboptimal pH: The pH of the reaction is critical. Iminium ion formation is typically favored under mildly acidic conditions, which catalyze the dehydration step.[2] However, if the medium is too acidic, the amine starting material will be protonated, rendering it non-nucleophilic.[3]
-
Steric Hindrance: The bicyclic structure of 3-oxa-6-azabicyclo[3.1.0]hexane, combined with a sterically demanding aldehyde or ketone, can significantly impede the reaction.[4]
Q2: I am observing significant amounts of side products, such as the alcohol from carbonyl reduction or dialkylation of the amine. How can I improve selectivity?
Side product formation is a common issue in reductive amination. The key to minimizing these unwanted products lies in the choice of reducing agent and careful control of reaction conditions.
-
Choice of Reducing Agent: A reducing agent that is selective for the iminium ion over the carbonyl starting material is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for this purpose as it is a milder reducing agent compared to sodium borohydride (NaBH₄) or even sodium cyanoborohydride (NaBH₃CN).[5][6][7] The electron-withdrawing acetate groups and steric bulk of STAB decrease its reactivity, allowing for the selective reduction of the more electrophilic iminium ion.[3][7][8]
-
Dialkylation: The formation of a tertiary amine by reaction of the secondary amine product with another equivalent of the aldehyde is a common side reaction, especially with reactive aldehydes.[7] To mitigate this, you can:
-
Use a slight excess of the primary amine.
-
Employ a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[7]
-
-
Carbonyl Reduction: If you observe significant reduction of your aldehyde or ketone to the corresponding alcohol, your reducing agent is likely too reactive. Switching from NaBH₄ to NaBH(OAc)₃ is a standard solution.[2][9]
Q3: What is the optimal reducing agent for the reductive amination of 3-oxa-6-azabicyclo[3.1.0]hexane, and why?
For the reductive amination of a sterically hindered amine like 3-oxa-6-azabicyclo[3.1.0]hexane, sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the reagent of choice.[5][7][8]
Causality behind this choice:
-
Enhanced Selectivity: As mentioned, NaBH(OAc)₃ is highly selective for the reduction of iminium ions in the presence of aldehydes and ketones.[3][7][10] This chemoselectivity is critical to avoid the wasteful consumption of starting materials and the formation of alcohol byproducts.
-
Mild Reaction Conditions: Reactions with NaBH(OAc)₃ can be performed under mild, often acidic, conditions which favor iminium ion formation without requiring harsh reagents or temperatures.[11]
-
One-Pot Procedure: The difference in reactivity between the iminium ion and the carbonyl allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent are all present in the reaction vessel.[8]
The following diagram illustrates the general workflow for a one-pot reductive amination using NaBH(OAc)₃.
Caption: One-pot reductive amination workflow.
Q4: I am struggling with the purification of my final product. What are some effective strategies?
Purification can be challenging due to the basic nature of the product and potential side products.
-
Aqueous Workup: A standard aqueous workup is the first step. Washing with a saturated sodium bicarbonate solution will remove any remaining acid catalyst. A brine wash helps to remove water from the organic layer.
-
Column Chromatography: Silica gel chromatography is a common method for purification.[12] Given the basicity of the amine product, it is often beneficial to treat the silica gel with a small amount of a tertiary amine, like triethylamine, in the eluent system. This deactivates the acidic sites on the silica, preventing product streaking and improving separation.
-
Acid-Base Extraction: For products that are sufficiently soluble in both organic and aqueous phases at different pHs, an acid-base extraction can be a powerful purification tool. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The desired amine will move into the aqueous layer as its ammonium salt. The aqueous layer is then basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified free amine.
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving specific experimental issues.
Issue 1: Low Conversion to Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Poor Imine Formation | 1. Add a catalytic amount of acetic acid (if not already present).[2] 2. Use molecular sieves to remove water from the reaction.[13] 3. Consider pre-forming the imine by stirring the amine and carbonyl together for a period before adding the reducing agent.[7] | Acetic acid catalyzes the dehydration step of imine formation.[2] The removal of water drives the equilibrium towards the imine product. |
| Inactive Reducing Agent | 1. Use a fresh bottle of NaBH(OAc)₃. 2. Ensure the reagent has been stored under an inert atmosphere and away from moisture. | NaBH(OAc)₃ is moisture-sensitive and will decompose over time, losing its reductive capabilities.[6][14] |
| Steric Hindrance | 1. Increase the reaction temperature moderately (e.g., to 40-50 °C). 2. Prolong the reaction time. 3. Consider using a less sterically hindered aldehyde or ketone if the synthesis allows. | Increased thermal energy can help overcome the activation barrier for sterically hindered substrates. |
Issue 2: Formation of Alcohol Byproduct
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Reducing Agent Too Reactive | 1. If using NaBH₄, switch to NaBH(OAc)₃ or NaBH₃CN.[2][9] 2. Add the reducing agent slowly and in portions. | NaBH(OAc)₃ and NaBH₃CN are more selective for iminium ions over carbonyls.[5][10] Slow addition maintains a low concentration of the reducing agent, favoring reaction with the more reactive iminium ion. |
| Reaction Conditions Favor Carbonyl Reduction | 1. Ensure the pH is not too low. While acidic conditions catalyze imine formation, a very low pH can protonate the carbonyl, making it more susceptible to reduction. | The rate of carbonyl reduction by some borohydride reagents increases at lower pH.[2] |
Issue 3: Dialkylation of the Amine
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| High Reactivity of Aldehyde | 1. Use a 5-10% excess of the 3-oxa-6-azabicyclo[3.1.0]hexane. 2. Adopt a two-step, one-pot procedure: stir the amine and aldehyde in methanol to form the imine, then add NaBH₄ to reduce it.[7] | A slight excess of the starting amine can statistically disfavor the reaction of the product amine. Methanol is an excellent solvent for rapid imine formation from aldehydes.[7] |
| Prolonged Reaction Time at High Concentration | 1. Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting amine is consumed. | Minimizing the time the product amine is exposed to the aldehyde and reaction conditions reduces the likelihood of a second alkylation. |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general starting point and may require optimization for specific substrates.
-
To a solution of 3-oxa-6-azabicyclo[3.1.0]hexane (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.1 eq, optional but recommended for ketones).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
The following diagram illustrates the mechanism of reductive amination.
Caption: Mechanism of Reductive Amination.
References
- Wikipedia. (n.d.). Sodium triacetoxyborohydride.
- Journal of Chemical and Pharmaceutical Research. (2024).
- Organic Reactions. (1999). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
- Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride.
- BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- ResearchGate. (n.d.). 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane.
- YouTube. (2020).
- Royal Society of Chemistry. (2025).
- Journal of Chemical and Pharmaceutical Research. (2024).
- ResearchGate. (2025).
- Anderson Development Company. (n.d.).
- Master Organic Chemistry. (2017).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- Myers, A. (n.d.). Chem 115. Harvard University.
- ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- MDPI. (2023).
- Semantic Scholar. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview).
- Royal Society of Chemistry. (n.d.). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.
- PMC. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines.
- ResearchGate. (2020). Effect of the nitrogen protecting group.
- Chem-Impex. (n.d.). CAS 114214-49-2: 3-Boc-6-oxa-3-aza-bicyclo[3.1.0]hexane.
- Beilstein Journals. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.
- Chemistry Steps. (n.d.).
- Sigma-Aldrich. (n.d.).
- Oakwood Chemical. (n.d.). 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane.
- PMC. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.
- Benchchem. (2025).
- Next Peptide. (n.d.). 31865-25-5 | 3-Cbz-6-oxa-3-azabicyclo[3.1.0]hexane.
- PubChem. (n.d.). 6-Oxa-3-azabicyclo[3.1.0]hexane.
- BLDpharm. (n.d.). 285-68-7|6-Oxa-3-azabicyclo[3.1.0]hexane.
- PMC. (n.d.). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones.
- Žurnal organičeskoj himii. (n.d.). Recent Catalytic Routes to 3-Azabicyclo[3.1.
- Chem-Impex. (n.d.). tert-Butyl 6-oxa-3-azabicyclo[3.1.
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Technical Support Center: Stereochemical Handling of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
Core Directive: The "Meso" Reality Check
Critical Diagnostic: Before attempting resolution, you must validate the stereochemical nature of your substrate.
Issue: Users frequently attempt to resolve 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane using chiral HPLC or classical crystallization but observe no separation or a single peak.
Technical Root Cause: The parent molecule, This compound , is a meso compound . It possesses an internal plane of symmetry that bisects the oxygen atom (position 3), the nitrogen atom (position 6), and the C1-C5 bond midpoint.
-
Implication: It is achiral and superimposable on its mirror image.
-
Resolution Status: Impossible. You cannot resolve a meso compound into enantiomers because enantiomers do not exist.
-
Correct Approach: If you require a chiral building block from this scaffold, you must perform enantioselective desymmetrization (ring-opening) or synthesize a substituted derivative (e.g., C1-methyl) which breaks the symmetry.
Visualizing the Symmetry (Graphviz)
Figure 1: Stereochemical logic flow confirming the meso nature of the substrate and the necessity for desymmetrization.
Troubleshooting Guide: Enantioselective Desymmetrization
Since the parent is meso, the "resolution" process is actually a desymmetrization reaction. This involves opening the aziridine ring with a nucleophile in the presence of a chiral catalyst to generate two enantiomerically enriched products.
Q1: I need a chiral amino-alcohol derivative. How do I open the ring enantioselectively?
Protocol: Catalytic Asymmetric Ring Opening (ARO) The strained aziridine ring (positions 1-6-5) is the reactive site. You can use chiral Lewis acids or Salen-complexes to direct the nucleophilic attack to either C1 or C5.
| Parameter | Recommended Condition | Mechanism/Rationale |
| Nucleophile | TMSN | Opens the aziridine to yield trans-1,2-amino functionalized products. |
| Catalyst | (Salen)Cr(III) or (Salen)Co(III) complexes | The chiral catalyst differentiates between the enantiotopic carbons (C1 vs C5). |
| Solvent | TBME or Et | Non-coordinating solvents enhance Lewis acid activity. |
| Temperature | 0°C to -20°C | Lower temperatures maximize enantiomeric excess (ee). |
Step-by-Step Workflow:
-
Catalyst Activation: Stir (Salen)CrCl (2-5 mol%) with AgSbF
to generate the active cationic species. -
Substrate Addition: Add this compound.
-
Nucleophile Introduction: Add TMSN
dropwise at low temperature. -
Workup: Quench with MeOH. The resulting silyl ether/amine requires deprotection if free alcohols are desired.
Reference:
-
Mechanistic insight into ARO of meso-aziridines: [1].
Troubleshooting Guide: Resolution of Chiral Derivatives
If your molecule has a substituent on the carbon skeleton (e.g., 1-methyl -3-oxa-6-azabicyclo[3.1.0]hexane), the symmetry is broken, and it is a racemic mixture of enantiomers.
Q2: I have a C1-substituted derivative. Why is my Chiral HPLC showing broad peaks?
Issue: The basic nitrogen (N6) interacts with silanol groups on the stationary phase, causing peak tailing.
Solution: Mobile Phase Additives
-
Base Additive: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This masks silanol sites.
-
Column Selection:
-
Mode: Normal Phase (Hexane/IPA) is generally superior for these bicyclic amines compared to Reverse Phase.
Q3: Can I resolve the derivative via crystallization?
Protocol: Classical Resolution with Tartaric Acid Bicyclic amines often form stable salts with chiral organic acids.
-
Screening: Test D-Dibenzoyltartaric acid (D-DBTA) and D-Di-p-toluoyltartaric acid (D-DTTA) .
-
Solvent: MeOH or EtOH/Water mixtures.
-
Process:
-
Dissolve racemate in warm MeOH.
-
Add 0.5 equiv of chiral acid.
-
Cool slowly to 4°C.
-
Filter crystals and check ee% of the free base (liberated by NaOH).
-
Note: If D-DBTA fails, try the L-isomer to precipitate the opposite enantiomer.
-
Reference:
-
Precedent for resolving 3-azabicyclo[3.1.0]hexane systems: [2].
Experimental Logic & Pathway Visualization
The following diagram illustrates the decision tree for handling this scaffold.
Figure 2: Decision matrix for selecting between Desymmetrization (for meso parent) and Resolution (for chiral derivatives).
Frequently Asked Questions (FAQs)
Q: Can I use chiral GC for analysis? A: Yes, but derivatization is recommended. The free amine can cause tailing. Acylation (e.g., with trifluoroacetic anhydride) improves peak shape on Cyclodextrin-based GC columns (e.g., Beta-DEX).
Q: Is the nitrogen inversion a source of chirality? A: No. While aziridine nitrogen inversion is slower than in open chains, in this fused system, the exo and endo invertomers both retain the plane of symmetry (meso). They are diastereomers, not enantiomers, and both are achiral.
Q: What is the best way to determine absolute configuration after desymmetrization? A: X-ray crystallography of the ring-opened product is the gold standard. Alternatively, if using the azide opening, reduce the azide to an amine and compare optical rotation with known trans-1,2-diamine derivatives cited in literature [3].
References
-
Kalow, J. A., & Doyle, A. G. (2016). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Journal of the American Chemical Society.
-
Google Patents. (2007). Process for the preparation of 6,6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof (WO2007075790A1).[2]
-
Gensini, M., et al. (2005). 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. Encyclopedia of Reagents for Organic Synthesis.
Sources
Handling volatile bicyclic amines in laboratory synthesis
Technical Support Center: Synthesis Applications
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volatile bicyclic amines. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to anticipate challenges and design robust, self-validating experimental protocols.
Bicyclic amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and quinuclidine are indispensable tools in modern synthesis, acting as highly nucleophilic catalysts, strong non-hindered bases, and valuable structural motifs in pharmaceuticals.[1][2][3] Their rigid, caged structures are key to their reactivity and utility in drug design.[4][5] However, their high vapor pressure and tendency to sublime at room temperature present unique handling challenges that can compromise experimental accuracy, yield, and safety. This guide addresses these challenges directly.
Section 1: Understanding the Core Problem - Volatility and Safety
Q1: What makes bicyclic amines like DABCO and Quinuclidine so volatile?
A: The volatility of these compounds stems from a combination of their molecular structure and physical properties. Unlike simpler linear amines, their rigid, symmetrical, and compact bicyclic structures lead to weaker intermolecular forces (van der Waals forces). This means less energy is required to transition from the solid or liquid phase to the gas phase.
Key indicators of this volatility are their relatively low boiling points for their molecular weight and, most importantly, their significant vapor pressure at room temperature.[6] For example, DABCO can sublime readily under standard laboratory conditions. This high vapor pressure is the root cause of many handling issues, including mass loss from containers and inaccurate measurements.
Data Presentation: Physical Properties of Common Volatile Bicyclic Amines
| Property | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1-Azabicyclo[2.2.2]octane (Quinuclidine) |
| CAS Number | 280-57-9[7] | 100-76-5[2] |
| Molecular Weight | 112.18 g/mol [7] | 111.18 g/mol |
| Appearance | White hygroscopic crystalline solid[1][8] | Colorless hygroscopic crystals[2][9] |
| Melting Point | 156-160 °C[7] | 157-160 °C |
| Boiling Point | 174 °C[7] | ~150 °C[2] |
| Vapor Pressure | 0.74 mmHg at 20 °C[6] | 1.5 mmHg at 20 °C |
| pKa (conjugate acid) | 8.8[3] | 11.0[2] |
Q2: What are the primary safety concerns when handling these amines?
A: The main safety risks are tied to their volatility and basicity.
-
Inhalation Hazard: Due to their high vapor pressure, these amines can easily be inhaled. They often have a strong, unpleasant "fishy" odor which serves as a warning.[10] Inhalation can cause respiratory irritation.[11] All handling of solids and solutions should be performed in a certified chemical fume hood to minimize vapor concentration in the lab.[12][13]
-
Skin and Eye Irritation: As bases, they can cause irritation or chemical burns upon contact with skin and eyes.[9] Always use appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and nitrile gloves.[14]
-
Hygroscopicity & Reactivity: Many bicyclic amines are hygroscopic, meaning they readily absorb moisture from the air.[1][15] This can affect the reagent's purity and reactivity. Some are also air-sensitive and may react with CO2 or oxygen over time.[16]
Section 2: Troubleshooting - Accurate Handling & Transfer
Q3: I opened a new bottle of DABCO, and after a few uses, it seems like I've lost a significant amount of material. How do I prevent this?
A: This is a classic issue of sublimation. The high vapor pressure allows the solid to turn directly into a gas, which then escapes every time the bottle is opened.
Solution:
-
Storage: Store the container tightly sealed in a cool, dry place.[15] For long-term storage, placing the primary container inside a larger, sealed secondary container can help maintain an equilibrium vapor pressure, reducing the net loss of material. Sealing the cap threads with Parafilm or Teflon tape provides an extra barrier.[12]
-
Minimize Open Time: Do not leave the container open on the bench. Open it only for the time required to remove the material, and do so inside a fume hood.[12]
-
Aliquotting: For frequently used amines, consider pre-weighing aliquots into smaller vials (e.g., 20 mL scintillation vials with PTFE-lined caps) under an inert atmosphere. This limits the number of times the main stock bottle is opened.
Q4: My measurements for a volatile amine seem inconsistent when I weigh it on the balance. What's the best practice for accurate dispensing?
A: The inconsistency is likely due to sublimation from the weigh boat while on the balance, leading to a constantly decreasing mass reading. For solutions, evaporation can concentrate the solution, or dripping from the pipette tip can lead to inaccurate volumes.
Experimental Protocol: Accurate Weighing of a Volatile Solid Amine
-
Preparation: Take a vial with a sealable cap (e.g., a screw-cap vial) and tare it on the balance.
-
Transfer: In a fume hood, quickly transfer an approximate amount of the volatile amine from its stock bottle into the tared vial.
-
Seal and Weigh: Immediately cap the vial tightly and place it back on the balance. Record the stable mass. This "weigh-by-difference" approach contains the vapor and prevents mass loss during measurement.
-
Dispensing: If adding the solid directly to a reaction, you can uncap and add it quickly. For the most accurate addition, weigh the vial again after the addition and use the mass difference. If making a stock solution, the solvent can be added directly to the pre-weighed vial.
Q5: How do I accurately transfer a solution of a volatile amine, especially in an air-sensitive reaction?
A: Standard pipettes that use an air cushion (air-displacement pipettes) are prone to errors with volatile liquids. The solvent vaporizes into the air cushion, increasing the pressure and forcing liquid to drip from the tip.[17][18]
Solutions:
-
Positive-Displacement Pipettes: These are the ideal tools. They use a piston that is in direct contact with the liquid, eliminating the air cushion and thus preventing issues related to vapor pressure.[19]
-
Inert Atmosphere Syringe/Cannula Transfer: For air-sensitive reactions, a syringe or cannula transfer is the gold standard. This technique not only ensures accurate volume delivery but also maintains the integrity of the reaction atmosphere.[20][21]
Experimental Protocol: Air-Free Transfer of a Volatile Amine Solution
This protocol uses a Schlenk line or a nitrogen-filled balloon to maintain an inert atmosphere.[22][23]
-
Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).[21] The reaction flask should be sealed with a rubber septum.
-
Syringe Flush: Take a clean, dry syringe with a needle. Flush it with inert gas by drawing gas from the headspace of a flask under a positive pressure of nitrogen and expelling it into the hood. Repeat 3-5 times.
-
Reagent Withdrawal: Pierce the septum of the reagent bottle containing the amine solution. Insert the needle tip below the liquid surface and slowly withdraw the desired volume. To prevent air from entering, always maintain positive inert gas pressure in the reagent bottle.
-
Gas Buffer: After withdrawing the liquid, pull the needle tip back into the headspace of the reagent bottle and draw a small "buffer" of inert gas (~0.2 mL) into the syringe.[23][24] This prevents the volatile solution from dripping out of the needle during transport.
-
Delivery: Quickly move the syringe to the reaction flask. Pierce the septum, push out the inert gas buffer first, and then slowly deliver the reagent solution into the reaction mixture.
Mandatory Visualization: Inert Atmosphere Liquid Transfer
Caption: Workflow for accurate, air-free transfer of volatile liquids.
Section 3: Troubleshooting - During the Reaction
Q6: I'm running a reaction with a volatile amine in refluxing toluene, but I suspect the solvent is slowly evaporating, changing the concentration. How can I ensure a closed system?
A: Even with a condenser, solvent loss can occur from poorly sealed joints or insufficient cooling. This is critical in long reactions where concentration changes can affect kinetics and outcomes.
Solutions:
-
Properly Sealed Glassware: Ensure all ground glass joints are well-seated. While grease can be a contaminant, a thin, uniform layer of high-vacuum grease on the upper part of the joint is often necessary for a perfect seal. Alternatively, PTFE joint sleeves can be used.[25]
-
Efficient Condenser: Make sure the cooling water flow through your condenser is adequate and flowing counter-current to the vapor path (water in at the bottom, out at the top). For very volatile solvents, a longer condenser or a jacketed coil condenser provides more surface area for cooling.
-
Positive Pressure Setup: The top of the condenser should be connected to a bubbler or a balloon filled with an inert gas.[25] This maintains a slight positive pressure, preventing atmospheric moisture from entering and reducing the net rate of solvent evaporation out of the system.
-
Sealed Vessels: For small-scale reactions (<5 mL) or when working with very volatile substances, using a sealed pressure tube or a microwave vial can completely prevent solvent loss.[26] Always use a blast shield when heating sealed systems.
Mandatory Visualization: Optimized Reflux Setup
Sources
- 1. DABCO - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 2. Quinuclidine - Wikipedia [en.wikipedia.org]
- 3. DABCO - Wikipedia [en.wikipedia.org]
- 4. enamine.net [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dabco | C6H12N2 | CID 9237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-diazabicyclo[2.2.2]octane (DABCO) [commonorganicchemistry.com]
- 8. echemi.com [echemi.com]
- 9. QUINUCLIDINE CAS#: 100-76-5 [m.chemicalbook.com]
- 10. Amines | RPS [rpsgroup.com]
- 11. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]
- 12. opentrons.com [opentrons.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
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- 26. reddit.com [reddit.com]
Technical Support Center: Navigating the Stability of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing ring opening of this bicyclic system during experimental workup. Our focus is on providing scientifically grounded, practical solutions to ensure the integrity of your compound.
Understanding the Challenge: The Fragile Bicyclic Core
The this compound molecule contains a strained aziridine ring fused to a tetrahydrofuran moiety. This strained three-membered ring is the primary site of reactivity and is susceptible to nucleophilic attack, particularly under acidic conditions, which leads to undesired ring-opening.[1][2][3] The nitrogen atom, being a non-activated amine with an electron-donating methyl group, can be readily protonated to form a highly reactive aziridinium ion.[4] This activation dramatically increases the electrophilicity of the ring carbons, making them vulnerable to attack by even weak nucleophiles like water.
Frequently Asked Questions (FAQs)
Q1: My NMR analysis shows unexpected peaks, suggesting my this compound has decomposed. What is the most likely cause during workup?
A1: The most probable cause of decomposition is acid-catalyzed ring opening of the aziridine ring.[1][5] Traces of acid in your workup solutions (e.g., from an acidic quench, biphasic extraction with an acidic aqueous layer, or use of acidic chromatography modifiers) can protonate the aziridine nitrogen. This forms a strained and highly reactive aziridinium ion, which is then readily attacked by nucleophiles present in the medium, such as water or alcohols, leading to ring-opened byproducts.[1][5]
Q2: Can I use a standard aqueous workup with dilute acid (e.g., 1M HCl) to remove basic impurities?
A2: It is strongly advised to avoid acidic conditions entirely. Even dilute acids can be sufficient to catalyze the ring-opening of the strained aziridine.[1][5] The formation of the aziridinium ion intermediate significantly lowers the energy barrier for nucleophilic attack.[4] For the removal of basic impurities, consider alternative strategies outlined in the troubleshooting guide below, such as using a mildly basic aqueous wash or chromatography on a suitable stationary phase.
Q3: Is the ether linkage in the 3-oxa moiety also at risk during workup?
A3: While the aziridine ring is the primary site of vulnerability, the ether linkage can also be susceptible to cleavage under harsh acidic conditions, although this typically requires stronger acids and higher temperatures than aziridine ring-opening. By employing the recommended mild workup procedures that protect the aziridine, you will inherently also be protecting the integrity of the ether linkage.
Q4: How can I confirm if ring opening has occurred in my sample?
A4: A combination of analytical techniques can confirm ring opening:
-
¹H and ¹³C NMR Spectroscopy: Look for the disappearance of the characteristic signals for the bicyclic system and the appearance of new signals corresponding to a ring-opened structure (e.g., new hydroxyl and N-methyl signals, and a change in the chemical shifts and coupling constants of the backbone protons).[1][5]
-
Mass Spectrometry (MS): The mass spectrum of the ring-opened product will show a molecular ion peak corresponding to the addition of the nucleophile (e.g., M+18 for hydrolysis). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be particularly useful for identifying and quantifying volatile ring-opened byproducts, especially after derivatization.[6]
Troubleshooting Guide: Preventing Ring Opening During Workup
This section provides detailed protocols and the scientific rationale behind them to help you maintain the structural integrity of your this compound.
Issue 1: Decomposition During Aqueous Extraction
Symptom: Low recovery of the desired product and the presence of polar impurities after liquid-liquid extraction.
Cause: Use of acidic or even neutral water, which can act as a nucleophile to open the protonated aziridine ring.
Solution: Mild Basic or Neutral Brine Wash
Aqueous workups should be performed under mildly basic or strictly neutral conditions to prevent protonation of the aziridine nitrogen.
Protocol 1: Mildly Basic Workup
-
Quenching: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) aqueous solution of sodium carbonate (Na₂CO₃). This will neutralize any residual acid from the reaction.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine (saturated NaCl solution). The brine wash helps to remove residual water and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
Rationale: The use of a mild base like sodium bicarbonate ensures that the aqueous phase has a pH that will not promote protonation of the aziridine nitrogen.
Issue 2: Degradation on Silica Gel During Column Chromatography
Symptom: Streaking of the product on the TLC plate, low recovery from the column, and isolation of ring-opened byproducts.
Cause: Standard silica gel is slightly acidic and can induce ring-opening of the sensitive bicyclic system.
Solution: Deactivated Silica Gel or Alternative Stationary Phases
Protocol 2: Column Chromatography on Deactivated Silica Gel
-
Deactivation: Prepare a slurry of silica gel in the desired eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (Et₃N) (typically 0.1-1% v/v).[7][8]
-
Packing: Pack the column with the deactivated silica slurry.
-
Elution: Elute the column with the base-containing eluent.
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for acid-sensitive compounds. Choose basic or neutral alumina based on the other functional groups in your molecule.
-
Reverse-phase silica gel (C18): If your compound has sufficient hydrophobic character, reverse-phase chromatography with a neutral mobile phase (e.g., acetonitrile/water or methanol/water) can be an effective purification method.
Rationale: Deactivating the silica gel with a base neutralizes the acidic silanol groups on the surface, preventing them from catalyzing the ring-opening reaction.[7]
Visualizing the Problem: The Mechanism of Acid-Catalyzed Ring Opening
The following diagram illustrates the acid-catalyzed ring-opening of this compound by water.
Caption: Acid-catalyzed ring opening of the bicyclic system.
Summary of Recommended Workup Conditions
| Parameter | Recommended Condition | Rationale |
| Aqueous Wash pH | Mildly basic (pH 8-9) or neutral | Prevents protonation and activation of the aziridine ring.[1][5] |
| Chromatography | Deactivated silica gel (with Et₃N), alumina, or reverse-phase | Avoids acid-catalyzed decomposition on the stationary phase.[7][8] |
| Temperature | Keep all workup steps at low to ambient temperature (0-25 °C) | Minimizes the rate of potential decomposition reactions. |
| Solvent Removal | Rotary evaporation at low temperature | Prevents thermal degradation of the product. |
Logical Workflow for a Stable Workup
The following diagram outlines the decision-making process for a successful workup of this compound.
Caption: Decision workflow for a stable workup procedure.
References
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. (2023). [Link]
-
Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. PMC. (n.d.). [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC. (2023). [Link]
-
Formation of Scalemic Aziridines via the Nucleophilic Opening of Aziridines. The Journal of Organic Chemistry. (1998). [Link]
-
Alkylative Aziridine Ring-Opening Reactions. Semantic Scholar. (2021). [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. ResearchGate. (2023). [Link]
-
Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. PubMed. (2011). [Link]
-
Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. PMC. (2018). [Link]
-
Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. PMC. (2025). [Link]
-
Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. JoVE. (2018). [Link]
-
Aziridine synthesis through a base-promoted cascade oxidative protocol. American Chemical Society. (2026). [Link]
-
Two-carbon ring expansion of bicyclic aziridines to oxazocines via aryne insertion into a σ C–N bond. PMC. (2025). [Link]
-
Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Semantic Scholar. (2024). [Link]
-
Recent updates and future perspectives in aziridine synthesis and reactivity. PMC. (n.d.). [Link]
-
Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. (n.d.). [Link]
-
Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters. (2015). [Link]
-
Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PubMed. (2024). [Link]
-
The preparation of stable aziridinium ions and their ring-openings. RSC Publishing. (n.d.). [Link]
-
Preparation of a Stable Bicyclic Aziridinium Ion and Its Ring Expansion toward Piperidines and Azepanes. ResearchGate. (2025). [Link]
-
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. (2024). [Link]
-
6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. ResearchGate. (n.d.). [Link]
-
Recent breakthroughs in ring-opening annulation reactions of aziridines. RSC Publishing. (n.d.). [Link]
-
Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Barashkova et al. (2024). [Link]
- Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
-
Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. (2025). [Link]
-
after an acidic workup although the process is best considered... ResearchGate. (n.d.). [Link]
-
Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. RSC Publishing. (n.d.). [Link]
-
Amine workup. Reddit. (2024). [Link]
-
Brønsted Acid-Catalyzed Minisci-Type Cross-Dehydrogenative Coupling of N-Heteroaromatics and Cyclic Ethers. The Journal of Organic Chemistry. (2021). [Link]
-
Approach to Heterospirocycles for Medicinal Chemistry. PMC. (n.d.). [Link]
-
Synthesis of 6-(3-methyl)-6-azabicyclo[3.1.0]hexan-2-ol from cyclopentanone. Chemistry Stack Exchange. (2025). [Link]
-
6-Oxabicyclo[3.1.0]hexane. NIST WebBook. (n.d.). [Link]
-
Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. ResearchGate. (2025). [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. (2022). [Link]
- Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
Sources
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- 6. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. reddit.com [reddit.com]
Validation & Comparative
1H NMR Spectral Interpretation of 6-Methyl-3-oxa-6-azabicyclo[3.1.0]hexane
This guide details the 1H NMR spectral interpretation of 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane , a conformationally restricted "bicyclic morpholine" scaffold. It is designed for medicinal chemists and structural biologists to validate scaffold integrity and analyze ring puckering in drug discovery.
A Comparative Guide to Conformational Locking in Drug Design
Executive Summary: The "Rigid Morpholine" Advantage
In modern drug discovery, This compound serves as a high-value bioisostere of N-methylmorpholine. Unlike morpholine, which exists in a rapid chair-chair equilibrium, this bicyclic scaffold locks the heteroatoms into a fixed spatial orientation. This "conformational lock" reduces the entropic penalty of binding to protein targets, potentially improving potency and selectivity.
This guide provides the definitive 1H NMR interpretation to distinguish this rigid scaffold from its flexible analogs and synthetic precursors.
Structural Logic & Numbering
The molecule consists of a tetrahydrofuran ring fused to an N-methylaziridine ring. The numbering typically follows the bicyclo[3.1.0] convention:
-
Positions 1, 5: Bridgehead carbons (methine).
-
Position 6: Nitrogen atom (aziridine bridge).
-
Positions 2, 4: Methylene groups adjacent to oxygen.
The fusion is cis due to the high strain of a trans-fused [3.1.0] system. The N-methyl group can adopt an exo or endo configuration relative to the 5-membered ring, with exo typically being thermodynamically preferred due to reduced steric clash with the H2/H4 protons.
1H NMR Spectral Analysis (400 MHz, CDCl₃)
The spectrum is characterized by three distinct zones: the N-methyl singlet, the shielded bridgehead methines, and the deshielded methylene protons.
Table 1: Characteristic Chemical Shifts & Assignments
| Position | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Interpretation | |
| 2, 4 | O-CH₂ (exo) | 3.85 – 3.95 | Doublet (d) | Deshielded by oxygen; part of AB system. | |
| 2, 4 | O-CH₂ (endo) | 3.50 – 3.65 | Doublet (d) | Deshielded by oxygen; distinct from exo due to rigidity. | |
| 1, 5 | Bridgehead CH | 2.40 – 2.60 | Singlet/Multiplet | Unresolved | Shielded by cyclopropane ring current; typically broad s or m. |
| N-Me | N-CH₃ | 2.30 – 2.45 | Singlet (s) | - | Diagnostic sharp singlet; confirms N-methylation. |
Note: Exact shifts may vary ±0.1 ppm depending on concentration and pH. The values above are synthesized from derivative data (e.g., N-acyl analogs) and general bicyclo[3.1.0] trends.
Key Diagnostic Features[2][3][4]
-
The "Roofing" Effect (AB System): Unlike the flexible N-methylmorpholine, which often shows averaged triplets or broad multiplets for its ethylene bridges, the bicyclic system displays a distinct AB quartet (or two doublets) for the C2/C4 protons. This confirms the rigid boat-like conformation of the 5-membered ring.
-
Bridgehead Shielding: The H1/H5 protons appear upfield (approx. 2.4–2.6 ppm) compared to standard methines adjacent to heteroatoms. This is due to the anisotropic shielding cone of the fused aziridine (cyclopropane-like character).
-
Stereochemical Probe (NOESY):
-
Exo-Me: Strong NOE between N-Me and H1/H5. Weak or no NOE to H2/H4.
-
Endo-Me: Strong NOE between N-Me and H2/H4 (endo face).
-
Comparative Performance: Rigid vs. Flexible
The following table compares the bicyclic scaffold with its primary alternatives: the flexible N-methylmorpholine and the synthetic precursor 2,5-dihydrofuran.
Table 2: Spectral Comparison of Alternatives
| Feature | This compound (Target) | N-Methylmorpholine (Flexible Alternative) | 2,5-Dihydrofuran (Precursor) |
| Conformation | Locked (Rigid) | Fluxional (Chair-Chair) | Planar/Twisted |
| Methylene Signal | Distinct AB System (2x Doublets) | Averaged Triplet or Broad Multi | Singlet (4.63 ppm) |
| Olefinic Signal | Absent | Absent | Present (5.89 ppm) |
| Bridgehead | Upfield Methine (~2.5 ppm) | N/A | N/A |
| Drug Design Utility | High (Entropy reduction) | Moderate (General solubility) | Low (Reactive Michael acceptor) |
Experimental Workflow & Logic Visualization
The following diagram illustrates the logical flow for assigning the stereochemistry and validating the synthesis of the scaffold.
Caption: Logical decision tree for validating the synthesis and stereochemistry of this compound using 1H NMR.
Protocols
Sample Preparation[2][4][5]
-
Solvent: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Why? CDCl₃ provides optimal resolution for the methylene AB system compared to DMSO-d₆, which may broaden signals due to viscosity.
-
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., copper/rhodium catalyst residues) which can cause paramagnetic broadening.
Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the N-methyl singlet vs. bridgehead protons.
-
Scans: 16–64 scans are sufficient for >95% purity samples.
Self-Validating Check
-
Integration Ratio: The integral of the N-Me singlet (3H) must equal 1.5x the integral of the methylene region (4H total). Deviation suggests the presence of ring-opened impurities (e.g., amino-alcohols).
References
-
Synthesis and NMR of 3-oxa-6-azabicyclo[3.1.
- Title: Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacet
- Source: N
-
URL:[Link] (Verified context from search results).
-
Conformational Analysis of Bicyclo[3.1.
- Title: Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes.
- Source: ResearchG
-
URL:[Link]
-
Precursor Data (2,5-Dihydrofuran)
- Title: 2,5-Dihydrofuran 1H NMR Spectrum.
-
Source: ChemicalBook / NIST.[3]
-
Aziridination Methodologies
- Title: Direct N-Me Aziridin
- Source: ACS Public
-
URL:[Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 3-oxa-6-azabicyclo[3.1.0]hexane
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-oxa-6-azabicyclo[3.1.0]hexane , a conformationally restricted bioisostere of morpholine. Designed for medicinal chemists and analytical scientists, this document compares the fragmentation mechanics of this rigid bicyclic scaffold against its flexible parent, morpholine .
While morpholine exhibits standard cyclic amine fragmentation driven by alpha-cleavage, 3-oxa-6-azabicyclo[3.1.0]hexane displays a distinct "strain-release" fragmentation signature. Understanding these differences is critical for the structural confirmation of drug candidates utilizing this scaffold to improve metabolic stability or receptor selectivity.
Part 1: Structural Context & Comparative Baseline
To interpret the MS performance, one must first distinguish the structural drivers between the engineered scaffold and the standard alternative.
| Feature | 3-oxa-6-azabicyclo[3.1.0]hexane | Morpholine (Alternative) |
| Structure | Fused bicyclic (Tetrahydrofuran + Aziridine) | Monocyclic (1,4-oxazinane) |
| Formula | C₄H₇NO | C₄H₉NO |
| MW (Monoisotopic) | 85.05 Da | 87.07 Da |
| Degree of Unsaturation | 2 (Bicyclic) | 1 (Cyclic) |
| Key Physical Property | High Ring Strain (~27 kcal/mol) | Low Strain (Chair conformation) |
| Primary MS Driver | Strain Release & Ring Opening | Alpha-Cleavage |
Why this matters:
In drug development, replacing morpholine with the [3.1.0] bicyclic system locks the conformation, often improving potency. However, this introduces significant ring strain (from the fused aziridine/cyclopropane-like bond), which drastically alters the energy landscape during ionization.
Part 2: Fragmentation Mechanics (Performance Analysis)
The Alternative: Morpholine Fragmentation (Baseline)
Under standard Electron Ionization (EI) or Collision-Induced Dissociation (CID), Morpholine (m/z 87) follows a predictable low-energy pathway:
-
Mechanism: Alpha-cleavage adjacent to the nitrogen.
-
Key Transition: Ring opening followed by the loss of formaldehyde (CH₂O) or ethylene.
-
Signature Ions:
-
m/z 57: Loss of CH₂O (30 Da).
-
m/z 29: CH₂=NH⁺ (Iminium ion).
-
The Product: 3-oxa-6-azabicyclo[3.1.0]hexane Fragmentation
The fragmentation of the bicyclic scaffold is more energetic and complex due to the fused [3.1.0] geometry. The fragmentation is not driven by simple bond breaking, but by the relief of torsional and angle strain.
Pathway A: Aziridine Ring Opening (Dominant)
Upon protonation (ESI+), the positive charge localizes on the bridgehead nitrogen (N6). The strained C1-N6 or C5-N6 bonds are the "weakest links."
-
Step 1: Protonation at N6 yields [M+H]⁺ m/z 86.
-
Step 2: Homolytic or heterolytic cleavage of the C-N bond relieves the 3-membered ring strain.
-
Result: Formation of a reactive acyclic cation which rapidly degrades.
Pathway B: Retro-Cycloaddition (The "Bicyclic Break")
A characteristic feature of [3.1.0] systems is the cleavage of the fused bond (C1-C5) or the "sides" of the boat.
-
Mechanism: Concerted retro-cheletropic ejection or radical-induced cleavage.
-
Signature Difference: Unlike morpholine, which loses neutral CH₂O (30 Da), the bicyclic core often loses fragments corresponding to the "wings" of the bicycle (e.g., C₂H₂O or C₂H₃N).
Comparative Data Table: Predicted MS/MS Fragments (ESI+)
| Precursor Ion (m/z) | Fragment (m/z) | Neutral Loss (Da) | Proposed Structure | Mechanism |
| 86 ([M+H]⁺) | 68 | 18 (H₂O) | C₄H₆N⁺ | Dehydration (Ring opening of ether bridge) |
| 86 ([M+H]⁺) | 58 | 28 (CO) | C₃H₈N⁺ | Rearrangement/Ejection of CO |
| 86 ([M+H]⁺) | 42 | 44 (C₂H₄O) | C₂H₄N⁺ (Aziridinium) | Loss of the ether bridge (THF ring cleavage) |
| 86 ([M+H]⁺) | 41 | 45 | C₂H₃N⁺ | Acetonitrile-like fragment |
Note: The presence of the m/z 42 peak (aziridine moiety retention) vs. m/z 57 (morpholine core retention) is the primary diagnostic differentiator.
Part 3: Experimental Protocol (Self-Validating)
To reproduce these patterns and distinguish the bicyclic core from isomeric impurities, follow this LC-MS/MS workflow.
Reagents & Setup
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for Aziridine).
-
Mobile Phase B: Acetonitrile (ACN).
-
Column: C18 Reverse Phase (High retention required for polar small molecules).
-
Ionization: ESI (Positive Mode).
Step-by-Step Workflow
-
Sample Preparation: Dilute 3-oxa-6-azabicyclo[3.1.0]hexane to 1 µg/mL in 50:50 ACN:Water.
-
Direct Infusion (Optimization): Infuse at 10 µL/min. Tune declustering potential (DP) to minimize in-source fragmentation (aziridines are fragile).
-
Product Ion Scan:
-
Select Precursor: m/z 86.06 (Monoisotopic Mass + H).[1]
-
Collision Energy (CE) Ramp: 10, 20, 35 eV.
-
Validation Check: At low CE (10 eV), the M+H peak should remain dominant. If m/z 68 or 42 appears immediately, reduce DP.
-
-
Differentiation Assay:
-
Run a standard of Morpholine (m/z 88 for [M+H]⁺).
-
Compare the MS2 spectra. Morpholine will show a clean loss of 30 Da (m/z 58). The Bicyclic compound will show complex losses due to strain release (e.g., m/z 68, 42).
-
Part 4: Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways between the flexible morpholine and the strained 3-oxa-6-azabicyclo[3.1.0]hexane.
Figure 1: Comparative fragmentation logic. Note the strain-driven multi-pathway breakdown of the bicyclic scaffold compared to the linear alpha-cleavage of morpholine.
References
-
BenchChem. (2025).[2] Mass spectrometry fragmentation of Bicyclo[3.1.1]heptan-6-one (Analogous bicyclic fragmentation principles). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6453603, 3-oxa-6-azabicyclo[3.1.0]hexane. Retrieved from
-
Barashkova, K.A., et al. (2024).[3] Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Zhurnal Organicheskoi Khimii. Retrieved from
-
Lunn, G., et al. (2012).[4] SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters.[4] Retrieved from
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (General Principles). Retrieved from
Sources
Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 6-methyl-3-oxa-6-azabicyclo[3.1.0]hexane. The inherent structural characteristics of this molecule, specifically the strained bicyclic system containing an aziridine ring, necessitate stringent safety measures to mitigate potential health risks. This document is structured to provide not just a list of equipment, but a comprehensive safety philosophy, ensuring that every step, from preparation to disposal, is conducted with the highest degree of caution and scientific rigor.
Hazard Assessment: Understanding the Inherent Risks
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature[1], a proactive and cautious approach is mandated by its chemical structure. The core of this molecule is a 3-azabicyclo[3.1.0]hexane system, which includes a highly strained and reactive aziridine ring[2][3]. Aziridines are known for their potential to act as alkylating agents, and related bicyclic and aziridine-containing compounds exhibit a range of hazards.
For instance, the structurally similar compound 6,6-Dimethyl-3-azabicyclo(3.1.0)hexane is classified as a flammable liquid that causes severe skin burns and eye damage[4]. Another analog, tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, is known to cause skin and serious eye irritation[5]. Given these precedents, it is imperative to treat this compound as, at a minimum, a severe irritant to the skin and eyes, with the potential for causing chemical burns upon prolonged contact. The potential for respiratory irritation and systemic effects through absorption also cannot be discounted.
Key Structural Concerns:
-
Strained Aziridine Ring: Highly reactive and susceptible to nucleophilic ring-opening, which is the basis for its utility in synthesis but also a primary source of its potential toxicity[2][3].
-
Bicyclic System: The rigid structure can influence its interaction with biological molecules.
Potential Routes of Exposure:
-
Dermal Contact: Direct contact with skin can lead to irritation or chemical burns.
-
Ocular Contact: Splashes can cause severe eye irritation or damage[4][5].
-
Inhalation: Aerosolization or handling of the powder form can lead to respiratory tract irritation.
-
Ingestion: Accidental ingestion could lead to systemic toxicity.
Core Protective Measures: Engineering and Administrative Controls
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for protection involve robust engineering and administrative controls.
-
Engineering Control: All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors, dust, or aerosols[6][7].
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to provide comprehensive protection. The following table summarizes the minimum required PPE for routine handling of small quantities (<10g) in a laboratory setting.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles are essential to prevent splashes from entering the eyes. A face shield, worn over the goggles, is required to protect the entire face from splashes, especially during transfers or when a reaction has the potential to be exothermic[8][9]. Eyewear must be ANSI Z87.1 compliant[8]. |
| Hand | Double Gloving: Nitrile | Due to the reactive nature of the aziridine ring, a single pair of gloves may not provide sufficient protection against permeation. The outer glove should be removed and replaced immediately upon any known contact. For prolonged tasks, outer gloves should be changed periodically. Check manufacturer's chemical resistance guides where possible[8][9]. |
| Body | Flame-Retardant Lab Coat | A flame-retardant lab coat, fully buttoned with sleeves rolled down, provides a critical barrier against spills and splashes[6]. |
| Respiratory | Not required for routine handling in a fume hood. | An air-purifying respirator (APR) with organic vapor cartridges may be necessary for large spills or in situations where engineering controls are not sufficient. Respirator use requires a formal program including fit-testing and medical clearance[8]. |
| Foot | Closed-toe, liquid-resistant shoes | Shoes must cover the entire foot to protect against spills[8][9]. |
Procedural Guidance: A Step-by-Step Handling Workflow
This section provides a procedural workflow that integrates the PPE requirements into a standard laboratory operation: weighing the compound and preparing a solution.
Caption: Workflow for handling this compound.
Detailed Steps:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don your inner pair of nitrile gloves, a flame-retardant lab coat, and chemical splash goggles[9].
-
-
Handling (Inside the Fume Hood):
-
Don the outer pair of nitrile gloves and a face shield before handling the primary container[8].
-
Carefully weigh the desired amount of the compound into a tared container. Avoid creating dust.
-
Slowly add the solvent to the compound. If the dissolution is exothermic, add the solvent portion-wise and allow the solution to cool.
-
Once the compound is dissolved, securely cap the container.
-
-
Spill and Emergency Plan:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention[5][10].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][10].
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.
-
Large Spill: Evacuate the immediate area and notify your institution's environmental health and safety (EHS) department.
-
-
Disposal and Doffing:
-
All disposable materials that have come into contact with the compound, including pipette tips, wipes, and gloves, must be disposed of in a designated solid hazardous waste container[10].
-
Excess solutions should be disposed of in a designated liquid hazardous waste container, following all institutional and local regulations.
-
To doff PPE, first remove the outer gloves. Then remove the face shield and lab coat. Finally, remove the inner gloves. Always wash hands thoroughly with soap and water after removing all PPE[7].
-
The following diagram illustrates the decision-making process for PPE selection.
Caption: Decision tree for selecting appropriate PPE.
By adhering to these rigorous guidelines, researchers can safely handle this compound, minimizing exposure risks and ensuring a secure laboratory environment.
References
-
PubChem. 6,6-Dimethyl-3-azabicyclo(3.1.0)hexane. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
PubChem. 6-Oxa-3-azabicyclo[3.1.0]hexane. National Center for Biotechnology Information. [Link]
-
University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. Environmental Health & Safety. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
Organic Syntheses. Aziridine, 2-benzyl-3-phenyl-, cis-. [Link]
-
Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
-
University of Illinois Urbana-Champaign. AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. Department of Chemistry. [Link]
-
Organic Chemistry Portal. Aziridine synthesis. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Recent updates and future perspectives in aziridine synthesis and reactivity. U.S. National Library of Medicine. [Link]
Sources
- 1. PubChemLite - this compound (C5H9NO) [pubchemlite.lcsb.uni.lu]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,6-Dimethyl-3-azabicyclo(3.1.0)hexane | C7H13N | CID 54594901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
